molecular formula C5Cl2F3N B1315731 3,4-Dichloro-2,5,6-trifluoropyridine CAS No. 52026-99-0

3,4-Dichloro-2,5,6-trifluoropyridine

Cat. No.: B1315731
CAS No.: 52026-99-0
M. Wt: 201.96 g/mol
InChI Key: FFSXMGSDBLBXPC-UHFFFAOYSA-N
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Description

3,4-Dichloro-2,5,6-trifluoropyridine is a useful research compound. Its molecular formula is C5Cl2F3N and its molecular weight is 201.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4-Dichloro-2,5,6-trifluoropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dichloro-2,5,6-trifluoropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,4-dichloro-2,5,6-trifluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5Cl2F3N/c6-1-2(7)4(9)11-5(10)3(1)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSXMGSDBLBXPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(N=C1F)F)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20556650
Record name 3,4-Dichloro-2,5,6-trifluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52026-99-0
Record name 3,4-Dichloro-2,5,6-trifluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

CAS number and molecular weight of 3,4-Dichloro-2,5,6-trifluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 3,4-Dichloro-2,5,6-trifluoropyridine , a specialized halogenated pyridine intermediate distinct from its more common isomer, 3,5-dichloro-2,4,6-trifluoropyridine. While often overshadowed by the symmetric 3,5-isomer, the 3,4-dichloro variant offers unique regiochemical properties critical for the precise design of agrochemicals and pharmaceuticals. Its asymmetric substitution pattern—featuring reactive fluorines at the 2- and 6-positions and a sterically distinct chlorine motif—makes it a valuable scaffold for nucleophilic aromatic substitution (


) and transition-metal-catalyzed cross-couplings.

Chemical Identity & Physical Properties

The compound is a highly fluorinated heterocycle. Unlike the liquid 3,5-isomer, 3,4-dichloro-2,5,6-trifluoropyridine is typically isolated as a low-melting solid or semi-solid, requiring specific handling protocols to maintain purity during dispensing.

Property Data
Chemical Name 3,4-Dichloro-2,5,6-trifluoropyridine
CAS Number 52026-99-0
Molecular Formula

Molecular Weight 201.96 g/mol
Physical State Low-melting solid (MP: 40–42 °C)
Solubility Soluble in DCM, THF, Acetonitrile; Insoluble in water
Isomeric Purity Critical; often co-synthesized with 3,5-dichloro isomer

Synthetic Pathways & Manufacturing

The synthesis of 3,4-dichloro-2,5,6-trifluoropyridine is non-trivial compared to the 3,5-isomer (which is the thermodynamic sink of pentachloropyridine fluorination). The most reliable laboratory-scale route involves the regioselective nucleophilic chlorination of 3-chloro-2,4,5,6-tetrafluoropyridine.

Core Synthesis Protocol: Nucleophilic Exchange ( )

This method leverages the high electrophilicity of the C4 position in polyfluoropyridines. By treating 3-chloro-2,4,5,6-tetrafluoropyridine with a chloride source, the fluorine at the 4-position is selectively displaced.

  • Precursor: 3-Chloro-2,4,5,6-tetrafluoropyridine.[1][2][3]

  • Reagents: N-benzyl-N,N-dibutylbutan-1-aminium chloride (Chloride source), TMSCl (Scavenger/Activator).

  • Solvent: THF (Tetrahydrofuran).

  • Conditions: Reflux or elevated temperature.[2]

Step-by-Step Methodology:

  • Preparation: In a dry reaction vessel under inert atmosphere (

    
    ), dissolve 3-chloro-2,4,5,6-tetrafluoropyridine (1.0 eq) in anhydrous THF.
    
  • Reagent Addition: Add N-benzyl-N,N-dibutylbutan-1-aminium chloride (1.0 eq) followed by TMSCl (2.0 eq). The TMSCl serves to trap the leaving fluoride as TMS-F, driving the equilibrium forward.

  • Reaction: Heat the mixture. Monitor reaction progress via

    
     NMR. The starting material signal will disappear, replaced by the specific pattern of the 3,4-dichloro product.
    
  • Workup: Cool to room temperature. Remove volatiles in vacuo. Resuspend residue in water and extract with Dichloromethane (DCM).[3]

  • Purification: Wash organic layer with 1M HCl (to remove amine salts), dry over

    
    , and concentrate. Purify via flash chromatography (Hexane/DCM) if necessary.
    

SynthesisWorkflow cluster_legend Mechanism Start 3-Chloro-2,4,5,6- tetrafluoropyridine Reagents Reagents: Chloride Salt + TMSCl (THF, Heat) Start->Reagents Intermediate Meisenheimer Complex Reagents->Intermediate Nu: Attack (Cl-) at C4 Product 3,4-Dichloro-2,5,6- trifluoropyridine (CAS 52026-99-0) Intermediate->Product -TMS-F (Irreversible) Mechan SNAr: Nucleophilic Aromatic Substitution

Figure 1: Synthetic workflow converting 3-chloro-tetrafluoropyridine to the 3,4-dichloro target via selective C4-chlorination.

Reactivity Profile & Regioselectivity

The utility of 3,4-dichloro-2,5,6-trifluoropyridine lies in its predictable reactivity patterns. The molecule possesses three distinct "zones" of reactivity, governed by the electronic effects of the ring nitrogen and the halogen substituents.

Mechanistic Reactivity Map
  • Zone 1: Nucleophilic Attack (C2 & C6)

    • Mechanism:

      
      .
      
    • Leaving Group: Fluorine.[2][4][5][6]

    • Reactivity: Highest. The positions ortho to the Nitrogen are most electron-deficient. Nucleophiles (amines, alkoxides, thiols) will preferentially attack here, displacing Fluorine.

    • Application: Introduction of directing groups or solubilizing tails.

  • Zone 2: Metal-Catalyzed Coupling (C4)

    • Mechanism: Oxidative Addition (Pd/Ni catalysis).

    • Leaving Group: Chlorine.[4][7][8][9]

    • Reactivity: Moderate. While C4 is activated for

      
      , the Chlorine bond is stronger than the C-F bond regarding nucleophilic displacement but weaker regarding oxidative addition. However, in this specific highly fluorinated scaffold, 
      
      
      
      at C2/C6 usually dominates unless specific catalysts are used to target the C-Cl bond.
  • Zone 3: Metabolic Stability (C3 & C5)

    • Status: C3 (Cl) and C5 (F).[10]

    • Reactivity: Low. These positions are meta to the nitrogen and sterically crowded. They often remain intact, providing metabolic stability (blocking metabolic oxidation) in drug candidates.

ReactivityMap N1 N C2 C2-F (High Reactivity) N1->C2 C6 C6-F (High Reactivity) N1->C6 C3 C3-Cl (Stable) C2->C3 C5 C5-F (Stable) C6->C5 C4 C4-Cl (Med Reactivity) C3->C4 C5->C4 Nu Nucleophiles (R-NH2, RO-) Nu->C2 Primary Attack Nu->C6 Cat Pd(0)/Ni(0) Catalysts Cat->C4 Cross-Coupling

Figure 2: Regioselectivity map illustrating the primary sites for nucleophilic attack (Red) and cross-coupling (Yellow).

Applications in Drug & Agrochemical Design

The 3,4-dichloro-2,5,6-trifluoropyridine scaffold serves as a "chassis" for bioactive molecules.

  • Bioisosterism: The pyridine ring mimics phenyl rings but with improved water solubility and distinct H-bond accepting capability (via the Nitrogen).

  • Lipophilicity Modulation: The combination of Cl and F atoms tunes the LogP, enhancing membrane permeability while maintaining metabolic robustness.

  • Photocatalytic Functionalization: Recent studies indicate this scaffold is compatible with photoredox catalysis, allowing for defluoroprenylation (replacing F with prenyl groups), a key transformation for accessing hybrid natural products.

Handling & Safety Protocols

Hazard Classification:

  • Acute Toxicity: High (Oral, Dermal, Inhalation).

  • Skin/Eye Irritation: Severe. Fluorinated pyridines can cause chemical burns.

  • Signal Word: DANGER.

Storage & Stability:

  • Store at 2–8°C under inert gas (Argon/Nitrogen).

  • Protect from moisture; hydrolysis can release HF (Hydrofluoric Acid).

Emergency Protocol:

  • In case of skin contact: Wash immediately with "Diphoterine" or copious water followed by Calcium Gluconate gel application (standard HF protocol).

  • Spill: Adsorb with inert material (vermiculite). Do not use combustible materials (sawdust).

References

  • Manchester Organics. 3,4-Dichloro-2,5,6-trifluoropyridine Product Specification (CAS 52026-99-0).[4][11] Retrieved from

  • Senaweera, S., et al. (2014). "SNAr Catalysis Enhanced by an Aromatic Donor-Acceptor Interaction; Facile Access to Chlorinated Polyfluoroarenes." Royal Society of Chemistry (RSC) Advances.

  • Weaver, J., et al. (2018). "Prenyl Praxis: A Method for Direct Photocatalytic Defluoroprenylation." Journal of the American Chemical Society.[12]

  • ChemSrc. 3,4-Dichloro-2,5,6-trifluoropyridine Chemical Properties and Suppliers. Retrieved from

Sources

Navigating the Halogenated Heterocycle: A Guide to Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Toxicity Profile and Handling Precautions for Fluorinated Pyridines Content Type: Technical Whitepaper / Operational Guide Audience: Researchers, Medicinal Chemists, and EH&S Officers

Introduction: The Double-Edged Sword of Bioisosterism

Fluorinated pyridines are not merely solvents or generic building blocks; they are high-value pharmacophores used to modulate basicity (


), metabolic stability, and lipophilicity in drug discovery. However, the very electronic properties that make them attractive—specifically the profound electron-withdrawing nature of the fluorine-nitrogen combination—render them distinct toxicological hazards compared to their non-fluorinated parent, pyridine.

This guide moves beyond the standard Safety Data Sheet (SDS). It dissects the Structure-Activity Relationship (SAR) of toxicity , explaining why specific isomers are lethal while others are manageable, and provides a self-validating protocol for their safe manipulation.

The Toxicological Landscape: A Position-Dependent Hazard

The toxicity of fluorinated pyridines is not uniform.[1] It is governed by the Nucleophilic Aromatic Substitution (


)  potential. The position of the fluorine atom relative to the nitrogen dictates the compound's reactivity with biological nucleophiles (DNA, proteins).
The "Ortho" Effect: 2-Fluoropyridine vs. 3-Fluoropyridine

The most critical insight for your safety assessment is the dramatic difference in acute toxicity between the 2- and 3- isomers.

  • 2-Fluoropyridine (High Hazard): The nitrogen atom withdraws electron density, making the C2 position highly electrophilic. Fluorine, being highly electronegative, further activates this position. Consequently, 2-fluoropyridine readily undergoes

    
     reactions with biological thiols (cysteine residues) and amines.
    
    • Result: Rapid haptenization (sensitization) and direct cellular toxicity.

  • 3-Fluoropyridine (Moderate Hazard): The C3 position is not activated by the nitrogen’s resonance withdrawal. The molecule is far more stable against nucleophilic attack.

    • Result: Significantly lower acute toxicity.

Quantitative Toxicity Comparison

The following table aggregates data to highlight this disparity. Note the orders-of-magnitude difference in LD50 values.

CompoundCAS No.[2][3][4][5]Oral LD50 (Rat)Hazard Class (GHS)Mechanism of High Toxicity
2-Fluoropyridine 372-48-5~20 mg/kg [1]Fatal if Swallowed (Cat 2)High

reactivity; Protein alkylation.
3-Fluoropyridine 372-47-4~800 mg/kg [2]Toxic if Swallowed (Cat 4)Metabolic activation required (slower).
Pentafluoropyridine 700-16-3Not fully established*Corrosive / FlammableViolent reactivity with nucleophiles; HF release.
Pyridine (Reference) 110-86-1891 mg/kg [3]Harmful if SwallowedGeneral solvent toxicity; Narcotic effects.

*Note: While specific LD50 data for Pentafluoropyridine is sparse, it is treated as "Fatal if inhaled/swallowed" due to its ability to rapidly hydrolyze and release HF equivalents upon contact with mucosal membranes.

Mechanistic Visualization: The Pathway

Understanding the mechanism is the first step in prevention. The diagram below illustrates why 2-fluoropyridine is a "silent alkylator" of biological tissue.

SNAr_Mechanism Substrate 2-Fluoropyridine (Electrophile) Complex Meisenheimer Complex (Transition State) Substrate->Complex Activation by N BioNuc Biological Nucleophile (Protein-SH / DNA-NH2) BioNuc->Complex Attack at C2 Adduct Covalent Adduct (Irreversible Binding) Complex->Adduct Loss of F- Toxicity Cell Death / Immune Sensitization Adduct->Toxicity Function Loss

Figure 1: The Toxicity Cascade. The electron-deficient ring of 2-fluoropyridine invites attack by biological nucleophiles, leading to irreversible protein binding.

Operational Handling Protocols

The "Olfactory Fatigue" Trap

Like pyridine, fluorinated pyridines possess a distinct, unpleasant odor. However, never rely on smell as a warning property . Pyridine derivatives cause rapid olfactory fatigue (temporary anosmia). You will stop smelling the compound long before the concentration drops below safe limits.

Personal Protective Equipment (PPE) Strategy

Standard nitrile gloves are insufficient for prolonged contact with pyridine derivatives. The aromatic ring permeates nitrile rubber rapidly.

  • Splash Protection: Double-gloved Nitrile (change immediately upon splash).

  • Handling/Transfer: Silver Shield (Laminate) or Viton gloves are required.

  • Respiratory: Work must be performed in a certified chemical fume hood. If working outside a hood (e.g., maintenance), a full-face respirator with organic vapor/acid gas cartridges is mandatory.

Transfer Techniques for Volatile Toxicants

2-Fluoropyridine is a volatile liquid.[3] Open pouring is strictly prohibited. Use the Cannula Transfer Method or Positive Pressure Displacement .

Protocol: Cannula Transfer (Self-Validating)
  • Setup: Secure the source bottle and receiving flask with rubber septa. Clamp both securely.

  • Inerting: Insert a nitrogen/argon line into the source bottle (short needle, gas phase) to create positive pressure.

  • The Bridge: Insert a double-tipped stainless steel needle (cannula) into the source liquid, then pierce the receiving septum.

  • Transfer: The positive pressure will push the liquid through the cannula.

  • Validation: If liquid does not flow, check the gas exit on the receiving flask (bubbler). If the bubbler isn't moving, your system is not open, and pressure could build up.

  • Termination: Remove the cannula from the source liquid first, allowing inert gas to purge the needle before full removal.

Metabolic Considerations & Incompatibility

Metabolic Defluorination

Researchers handling these compounds must be aware of Oxidative Defluorination . In vivo, Cytochrome P450 enzymes can hydroxylate the ring, leading to the release of free fluoride ions (


).
  • Risk: Chronic exposure can lead to skeletal fluorosis.

  • Monitoring: If chronic exposure is suspected, urinary fluoride monitoring is the clinical standard.

Chemical Incompatibility

Fluorinated pyridines are not just solvents; they are electrophiles .

  • Do NOT mix with: Organolithiums (e.g., n-BuLi) or Grignard reagents unless intended and temperature-controlled (-78°C). The reaction is violently exothermic and can lead to runaway polymerization or explosion.

  • Do NOT mix with: Strong reducing agents (LAH, Sodium metal).

Emergency Workflow: Spill & Exposure

In the event of a spill or exposure, immediate action is required.[6] The presence of fluorine implies a risk of delayed tissue damage similar to HF, although less acute.

Emergency_Response Incident Exposure Incident Skin Skin Contact Incident->Skin Inhalation Inhalation Incident->Inhalation Wash Flush 15min+ (Soap/Water) Skin->Wash FreshAir Remove to Fresh Air (Support Breathing) Inhalation->FreshAir Gel Apply Calcium Gluconate? (Consult SDS/Physician) Wash->Gel If HF hydrolysis suspected Medical Seek Emergency Medical Attention Wash->Medical FreshAir->Medical Gel->Medical

Figure 2: Emergency Response Logic. Note the consideration for Calcium Gluconate; while these are not HF gas, metabolic or hydrolytic release of F- on mucosal surfaces warrants medical evaluation for specific fluoride treatments.

References

  • ECHA (European Chemicals Agency). (2023). Registration Dossier: Pentafluoropyridine. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Retrieved from [Link]

Sources

commercial suppliers and pricing for 3,4-Dichloro-2,5,6-trifluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 52026-99-0 | Formula: C₅Cl₂F₃N | M.W.: 201.96 g/mol [1][2][3]

Part 1: Executive Summary & Critical Disambiguation

The Nomenclature Trap

Before initiating procurement, researchers must verify the specific isomer required. There is a frequent conflation in commercial databases between the 3,4-dichloro isomer and its more common analogs.

  • Target Compound: 3,4-Dichloro-2,5,6-trifluoropyridine (CAS 52026-99-0 ).[1] This is an asymmetric pyridine scaffold used for highly regioselective drug design.[1]

  • Common Confusion: 2,3,5,6-Tetrafluoropyridine (CAS 2875-18-5 ). Often appears in search results due to keyword overlap.

  • Structural Analog: 3,5-Dichloro-2,4,6-trifluoropyridine (CAS 1737-93-5 ).[4] The symmetric analog, which is cheaper and more widely available.

Operational Directive: When requesting quotes (RFQ), explicitly state CAS 52026-99-0 and specify the "3,4-dichloro" substitution pattern to avoid receiving the symmetric 3,5-isomer.

Strategic Value

3,4-Dichloro-2,5,6-trifluoropyridine is a high-value intermediate because of its broken symmetry . Unlike the symmetric 3,5-dichloro analog, the 3,4-isomer offers unique regioselectivity for Nucleophilic Aromatic Substitution (SₙAr). The presence of chlorine at the C4 position (para to nitrogen) versus fluorine at C2/C6 allows for sequential, controlled functionalization—a critical attribute for fragment-based drug discovery (FBDD) and agrochemical synthesis.

Part 2: Market Landscape & Sourcing Strategy[1]

Supply Chain Tier Analysis

This compound is classified as a Tier 2 Research Chemical . It is not a commodity solvent (Tier 1) nor a custom-only scaffold (Tier 3). It is typically held in small stock by specialized fluorochemistry suppliers but requires lead time for amounts >100g.

Supplier TierRepresentative VendorsAvailabilityPricing ModelRisk Profile
Primary Manufacturers Manchester Organics, Matrix ScientificStock (1g–25g)Fixed TierLow. Direct QC validation.
Catalog Aggregators Fisher Scientific, Ambeed2–6 Week LeadMarkup (+30%)Medium. Relies on drop-shipping.
Custom Synthesis Wuxi AppTec, SynQuestBulk (>1kg)NegotiatedLow. High purity, high cost.[1]
Pricing Benchmarks (Q1 2026 Estimates)

Pricing for fluorinated pyridines is volatile and volume-dependent. The following estimates serve as a baseline for budget approval.

  • Research Scale (1g - 5g): $80 - $150 USD per gram.

    • Note: High unit cost due to handling of hazardous fluorinated precursors during synthesis.[1]

  • Pilot Scale (25g - 100g): $40 - $70 USD per gram.

    • Sourcing Tip: Suppliers often offer significant breaks at the 25g tier to clear inventory.

  • Bulk Scale (>1kg): Requires RFQ. Expect $8,000 - $12,000 per kg depending on purity requirements.

Sourcing Decision Matrix

Use the following logic flow to determine the optimal procurement channel based on your project phase.

SourcingStrategy Start Requirement Definition Volume Volume Needed? Start->Volume Small < 10 grams Volume->Small Screening Large > 100 grams Volume->Large Scale-up Urgency Urgency? Small->Urgency Action2 Bulk RFQ (Direct Manufacturer) Large->Action2 Speed Action3 Custom Synthesis (Wuxi, SynQuest) Large->Action3 Cost Optimization HighUrg Immediate (<1 week) Urgency->HighUrg LowUrg Flexible (4-6 weeks) Urgency->LowUrg Action1 Buy from Stock (Matrix, Manchester) HighUrg->Action1 LowUrg->Action2

Figure 1: Decision logic for sourcing 3,4-Dichloro-2,5,6-trifluoropyridine based on volume and timeline constraints.

Part 3: Quality Assurance & Technical Validation[1]

The "Symmetry Check" Protocol

The most common quality failure is receiving the wrong isomer (3,5-dichloro). The 3,4-dichloro isomer has a distinct spectral fingerprint due to its asymmetry.

Validation Workflow:

  • ¹⁹F NMR (Essential):

    • 3,5-Dichloro (Wrong): Symmetric. Shows only 2 signals (F2/F6 are equivalent; F4 is distinct).

    • 3,4-Dichloro (Correct): Asymmetric.[1] Shows 3 distinct signals .

      • F2 (adjacent to Cl-3)[1]

      • F5 (adjacent to Cl-4 and F6)[1]

      • F6 (adjacent to F5 and N)[1]

    • Pass Criteria: Spectrum must show three distinct multiplet regions.[1]

  • GC-MS:

    • Look for parent ion m/z ≈ 201 (based on ³⁵Cl isotope).[1]

    • Impurity Watch: Check for traces of Pentachloropyridine (starting material) or Tetrafluoropyridine (over-fluorination byproduct).[1]

Handling & Stability[1][5]
  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Fluorinated pyridines can hydrolyze slowly to pyridones if exposed to atmospheric moisture over months.

  • Safety (SDS Summary):

    • Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

    • Specific Danger:[1] Potential for HF evolution upon contact with strong acids or moisture.[1] Use glass or Teflon equipment; avoid unpolished metal which can catalyze decomposition.

Part 4: Technical Application & Reactivity[1][4]

Regioselectivity in SₙAr

The utility of 3,4-Dichloro-2,5,6-trifluoropyridine lies in the competition between the C4-Chlorine and the C6-Fluorine for nucleophilic displacement.[1]

  • C4 Attack (Preferred): Displacement of Chlorine.[1]

    • Mechanism:[1][5][6] The C4 position is para to the ring nitrogen, making it highly activated for SₙAr. Chlorine is a good leaving group, and the transition state is stabilized by the nitrogen.

    • Reagent: Amines, Thiols.[1]

  • C6 Attack (Secondary): Displacement of Fluorine.[1]

    • Mechanism:[1][5][6] Fluorine is highly electronegative, creating a strong dipole that attracts hard nucleophiles.[1] However, the ortho (C6) position is generally less activated than the para (C4) position in this specific scaffold.

Reaction Pathway Diagram

Reactivity Substrate 3,4-Dichloro-2,5,6- trifluoropyridine Path_C4 Path A: C4 Attack (Displacement of Cl) Substrate->Path_C4 Kinetic Control (Polar Aprotic Solvents) Path_C6 Path B: C6 Attack (Displacement of F) Substrate->Path_C6 Hard Nucleophiles (Rare) Nu_Amine Nucleophile: 1° Amine (e.g., Benzylamine) Nu_Amine->Substrate Prod_C4 Product A (Major): 4-Amino-3-chloro-2,5,6-trifluoropyridine Path_C4->Prod_C4 Prod_C6 Product B (Minor): 6-Amino-3,4-dichloro-2,5-difluoropyridine Path_C6->Prod_C6

Figure 2: Regioselectivity map showing the dominance of C4-Chlorine displacement in SₙAr reactions.

Experimental Protocol: C4-Selective Amination

Adapted from standard perfluoropyridine protocols (See Ref 1, 3).

  • Setup: Flame-dried round bottom flask, Argon atmosphere.

  • Solvent: Acetonitrile (MeCN) or THF.[1] Avoid DMSO if high regioselectivity is required, as dipolar aprotic solvents can sometimes accelerate the minor pathway.

  • Base: 1.1 equivalents of DIPEA (Hünig's base) or K₂CO₃.[1]

  • Addition: Add the amine nucleophile (1.0 eq) dropwise to the pyridine solution at 0°C.

  • Monitoring: Warm to RT. Monitor by TLC or ¹⁹F NMR.[1]

    • Endpoint: Disappearance of the specific starting material multiplets.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove fluoride salts.[1] Dry over MgSO₄.[1]

References

  • Manchester Organics. Product Catalog: 3,4-Dichloro-2,5,6-trifluoropyridine (CAS 52026-99-0).[1] Retrieved from

  • Senaweera, S., et al. (2014). SNAr Catalysis Enhanced by an Aromatic Donor-Acceptor Interaction; Facile Access to Chlorinated Polyfluoroarenes.[1] Royal Society of Chemistry.[1]

  • Chambers, R. D., et al. Regiochemically Flexible Substitutions of Di-, Tri-, and Tetrahalopyridines. Journal of Organic Chemistry.

  • Matrix Scientific. Fluorinated Pyridines Product List. Retrieved from [1]

  • ChemicalBook. CAS 52026-99-0 Product Data and Safety Profile.[1]

Sources

Methodological & Application

Application Notes & Protocols: A Guide to the Regioselective Functionalization of 3,4-Dichloro-2,5,6-trifluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the regioselective functionalization of 3,4-dichloro-2,5,6-trifluoropyridine. This highly versatile fluorinated building block is a gateway to a diverse array of complex substituted pyridines, which are prevalent motifs in pharmaceuticals and agrochemicals. We will delve into the core chemical principles governing its reactivity and present detailed, field-proven protocols for selective substitution at the C4 and C3 positions through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, respectively.

Introduction: The Strategic Value of Polychlorofluoropyridines

The pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The introduction of fluorine atoms and other halogens onto the pyridine ring profoundly alters its physicochemical properties, including lipophilicity, metabolic stability, and binding interactions, making polyhalogenated pyridines exceptionally valuable starting materials. 3,4-dichloro-2,5,6-trifluoropyridine is a particularly strategic building block due to the distinct reactivity of its five halogen substituents. Achieving precise, site-selective functionalization is paramount for harnessing its synthetic potential and requires a nuanced understanding of its electronic properties and the judicious choice of reaction methodology.

Foundational Principles of Regioselectivity

The functionalization of 3,4-dichloro-2,5,6-trifluoropyridine is governed by the powerful electron-withdrawing effects of the ring nitrogen and the five halogen atoms. This renders the pyridine core highly electron-deficient and thus exceptionally susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (S_N_Ar): The Predominance of C4-Substitution

The primary mechanism for substitution with nucleophiles is the Nucleophilic Aromatic Substitution (S_N_Ar) pathway. The regioselectivity of this reaction is dictated by the stability of the intermediate Meisenheimer complex.[3][4] Nucleophilic attack at the C2, C4, and C6 positions is electronically favored because the resulting negative charge can be delocalized onto the electronegative ring nitrogen through resonance, a stabilization that is not possible with attack at the C3 or C5 positions.[3]

Among the activated positions, the C4 position is the most reactive site for S_N_Ar on polyfluorinated pyridines like pentafluoropyridine.[5] This is due to the strong activation from the para nitrogen atom. In 3,4-dichloro-2,5,6-trifluoropyridine, the C4-Cl is therefore the most likely site for initial substitution by common nucleophiles under thermal conditions.

Palladium-Catalyzed Cross-Coupling: An Orthogonal Strategy for C-Cl Bond Functionalization

While S_N_Ar targets the most electron-deficient positions, palladium-catalyzed cross-coupling reactions operate via a different mechanism involving oxidative addition, transmetalation, and reductive elimination.[6] A key principle of selectivity in this context is the relative reactivity of C-Halogen bonds towards oxidative addition by a Pd(0) complex. The bond strength and reactivity trend is generally C-I > C-Br > C-Cl >> C-F. Consequently, the C-Cl bonds at the C3 and C4 positions are the prime targets for cross-coupling reactions, while the C-F bonds remain inert. This provides an orthogonal and highly selective method for functionalizing the chlorinated positions without disturbing the fluorinated sites.[7][8]

G cluster_0 Regioselectivity Principles Start 3,4-Dichloro-2,5,6-trifluoropyridine Choice Choice of Reaction Type Start->Choice SNAr Nucleophilic Aromatic Substitution (SNAr) Choice->SNAr Nucleophile (e.g., R₂NH, ArOH) Pd_Coupling Palladium-Catalyzed Cross-Coupling Choice->Pd_Coupling Organometallic Reagent + Pd Catalyst SNAr_Outcome Selective Functionalization at C4 Position SNAr->SNAr_Outcome Pd_Outcome Selective Functionalization at C3 or C4 Positions (C-Cl bonds) Pd_Coupling->Pd_Outcome

Caption: Logical workflow for selecting a functionalization strategy.

Application Note 1: Selective C4-Functionalization via Nucleophilic Aromatic Substitution (S_N_Ar)

The C4 position is the kinetic and thermodynamic hotspot for nucleophilic attack. By using mild to moderate reaction conditions, a wide variety of nucleophiles can be introduced with exceptional regioselectivity.

Protocol 1.1: Selective C4-Amination

This protocol describes the reaction with a secondary amine, a foundational transformation for building drug-like molecules.

Materials:

  • 3,4-dichloro-2,5,6-trifluoropyridine

  • Pyrrolidine (or other primary/secondary amine)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3,4-dichloro-2,5,6-trifluoropyridine (1.0 eq).

  • Add anhydrous acetonitrile (approx. 0.2 M concentration relative to the pyridine).

  • Add anhydrous potassium carbonate (2.0 eq).

  • Add the amine nucleophile (e.g., pyrrolidine, 1.1 eq) dropwise at room temperature while stirring.

  • Heat the reaction mixture to 60 °C and monitor the reaction progress by TLC or GC-MS (typically complete within 4-12 hours).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Partition the residue between dichloromethane and a saturated NaHCO₃ solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 4-amino-3-chloro-2,5,6-trifluoropyridine derivative.

Protocol 1.2: Selective C4-O/S-Arylation

This protocol details the synthesis of diaryl ethers or thioethers, which are important pharmacophores.

Materials:

  • 3,4-dichloro-2,5,6-trifluoropyridine

  • 4-Methoxyphenol or 4-methoxythiophenol

  • Cesium Carbonate (Cs₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the phenol or thiophenol (1.2 eq) and anhydrous DMF (approx. 0.3 M).

  • Add anhydrous cesium carbonate (1.5 eq) and stir the mixture at room temperature for 15 minutes.

  • Add a solution of 3,4-dichloro-2,5,6-trifluoropyridine (1.0 eq) in a small amount of DMF.

  • Heat the reaction mixture to 80 °C and monitor for completion (typically 6-18 hours).

  • Cool the reaction to room temperature and pour it into a separatory funnel containing ethyl acetate and water.

  • Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Combine the organic layers and wash them with water (3x) and then with brine to remove residual DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the desired C4-substituted product.

Data Summary for C4 S_N_Ar
Nucleophile ClassExample NucleophileBaseSolventTemp (°C)Typical Yield (%)
Secondary AmineMorpholineK₂CO₃MeCN60>90
Primary AmineBenzylamineEt₃NTHF5085-95
PhenolPhenolCs₂CO₃DMF8080-90
ThiolThiophenolK₂CO₃DMF25-50>95
AlcoholSodium MethoxideN/AMeOH25>90

Application Note 2: Selective C3-Functionalization via Palladium-Catalyzed Cross-Coupling

To functionalize the C3 position, we leverage the higher reactivity of the C-Cl bond (versus C-F) in palladium-catalyzed reactions. This allows for the selective formation of C-C and C-N bonds at this less electronically favored site.

G cluster_workflow General Pd-Catalyzed Cross-Coupling Workflow Prep 1. Flask Preparation - Add Pd Catalyst & Ligand - Add Base - Inert Atmosphere (N₂/Ar) Reagents 2. Reagent Addition - Add Pyridine Substrate - Add Coupling Partner - Add Anhydrous Solvent Prep->Reagents Reaction 3. Reaction - Heat to specified Temp - Stir for required time - Monitor by TLC/GC-MS Reagents->Reaction Workup 4. Work-up - Cool to RT - Filter (e.g., through Celite) - Aqueous Extraction Reaction->Workup Purify 5. Purification - Concentrate Solvent - Flash Column Chromatography Workup->Purify

Caption: Standard workflow for a cross-coupling experiment.

Protocol 2.1: C3-Selective Suzuki-Miyaura Coupling

This protocol enables the formation of a C-C bond between the C3 position of the pyridine and an aryl group. Note: This reaction may require prior C4-functionalization via S_N_Ar to simplify the reactivity profile and avoid competition from the C4-Cl position.

Materials:

  • 4-Substituted-3-chloro-2,5,6-trifluoropyridine (from Protocol 1.1 or 1.2)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.5 eq)

  • Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine)) (0.05 eq)

  • Aqueous Sodium Carbonate Solution (2 M)

  • 1,4-Dioxane

  • Toluene

  • Ethyl Acetate

  • Anhydrous MgSO₄

Step-by-Step Procedure:

  • To a Schlenk flask, add the C4-substituted pyridine substrate (1.0 eq), arylboronic acid (1.5 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (Argon) three times.

  • Add 1,4-dioxane (as the main solvent, approx. 0.15 M) and the 2 M aqueous Na₂CO₃ solution (3.0 eq of Na₂CO₃).

  • Heat the biphasic mixture to 90-100 °C with vigorous stirring. Monitor the reaction by GC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude material by flash column chromatography to isolate the C3-arylated product. The choice of a sterically hindered ligand can sometimes improve selectivity for the C4-Cl position over the C2 position in related systems.[7][8]

Conclusion

The regioselective functionalization of 3,4-dichloro-2,5,6-trifluoropyridine is a powerful tool for synthetic and medicinal chemists. By understanding the fundamental dichotomy between the S_N_Ar and palladium-catalyzed cross-coupling mechanisms, one can selectively target different positions on the pyridine ring with a high degree of control. S_N_Ar reactions provide a reliable route to C4-substituted products, while subsequent palladium-catalyzed cross-coupling reactions offer a robust method for C3 functionalization. These orthogonal strategies unlock access to a vast chemical space of highly decorated and valuable pyridine derivatives.

References

  • McNally, A., et al. (2021). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society.
  • Sereda, O., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. Available at: [Link]

  • Dolfen, J., et al. (2014). Selective synthesis of functionalized trifluoromethylated pyrrolidines, piperidines, and azepanes starting from 1-tosyl-2-(trifluoromethyl)aziridine. Chemistry. Available at: [Link]

  • Wang, L., et al. (2016). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. Molecules. Available at: [Link]

  • St. John, A., et al. (2021). Synthetic Advantages of Defluorinative C–F Bond Functionalization. Accounts of Chemical Research. Available at: [Link]

  • Zhang, C., et al. (2023). Unraveling C4 selectivity in the light-driven C–H fluoroalkylation of pyridines and quinolines. ChemRxiv. Available at: [Link]

  • Lee, M., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

  • de Lescure, L., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Available at: [Link]

  • McNally, A., et al. (2021). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines. Organic Syntheses. Available at: [Link]

  • ResearchGate. (2020). Synthesis of Functionalized 4-Fluoropyridazines. Request PDF. Available at: [Link]

  • Norman, J. P., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry. Available at: [Link]

  • Norman, J. P., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Organic Chemistry Portal. Available at: [Link]

  • Boyle, B. (2020). Selective halogenation of pyridines and diazines via unconventional intermediates. ProQuest Dissertations & Theses Global. Available at: [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? StackExchange. Available at: [Link]

  • Semantic Scholar. (n.d.). Selective Quadruple C(sp3)-F Functionalization of Polyfluoroalkyl Ketones. Semantic Scholar. Available at: [Link]

  • Ranjbar-Karimi, R., et al. (2018). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry. Available at: [Link]

  • ResearchGate. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. PDF. Available at: [Link]

  • LibreTexts Chemistry. (2021). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

  • O'Connor, J. (2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link]

Sources

Advanced Protocols for the Synthesis of Fluorinated Pyridine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

The incorporation of fluorine into pyridine scaffolds is a pivotal strategy in modern medicinal chemistry.[1][2] Fluorine substitution modulates pKa (lowering basicity), enhances metabolic stability (blocking P450 oxidation sites), and alters lipophilicity (LogP). However, the electron-deficient nature of the pyridine ring renders electrophilic fluorination difficult, while its propensity for nucleophilic attack makes it an ideal candidate for SNAr pathways—provided the correct conditions are met.

This guide details three distinct protocols for synthesizing fluorinated pyridines, selected based on the starting material availability and the stage of drug development (Discovery vs. Process).

Strategic Selection Guide
MethodologyPrimary ApplicationStarting MaterialKey AdvantageLimiting Factor
Halex Reaction (SNAr) Process/Scale-upChloropyridinesCost-effective; scalable; uses inorganic fluoride (KF/CsF).[3]Requires high temp (>150°C); sensitive to moisture.[3]
Ag(II)-Mediated C–H Activation Late-Stage DiscoveryUnsubstituted PyridinesDirect C–H to C–F conversion; high ortho-selectivity.Stoichiometric Ag salt cost; radical mechanism.
Diazotization-Fluorination Library SynthesisAminopyridinesAccess to specific regioisomers; mild conditions.[2][4][5][6]Handling of HF sources; diazonium stability.[3]

Decision Matrix & Workflow

The following decision tree illustrates the logical flow for selecting the appropriate synthetic route based on precursor availability and electronic requirements.

SynthesisWorkflow Start Target: Fluorinated Pyridine Precursor Analyze Precursor Availability Start->Precursor HasHalogen Halogenated Precursor? (Cl, Br, NO2) Precursor->HasHalogen Electron Deficient HasAmino Amino Precursor? (-NH2) Precursor->HasAmino Electron Rich Native Native Pyridine? Precursor->Native Unfunctionalized MethodHalex Method A: Halex Reaction (KF/CsF, 18-Crown-6) HasHalogen->MethodHalex S_NAr Pathway MethodDiazo Method B: Diazotization (HF-Pyridine/NaNO2) HasAmino->MethodDiazo Sandmeyer-type MethodCH Method C: Ag-Mediated C-H Activation (AgF2) Native->MethodCH Radical Pathway

Figure 1: Synthetic decision matrix for fluorinated pyridines based on precursor functionalization.

Protocol A: The Halex Reaction (SNAr)

Application: Large-scale synthesis of 2-fluoropyridines and 4-fluoropyridines from chloro-analogs.

Scientific Grounding

The Halogen Exchange (Halex) reaction relies on Nucleophilic Aromatic Substitution (SNAr). Fluoride (F-) is a poor nucleophile in protic solvents due to strong H-bonding but becomes extremely reactive ("naked") in polar aprotic solvents. The driving force is the formation of the stronger C–F bond compared to C–Cl, coupled with the precipitation of the byproduct salt (KCl).

Critical Success Factor: Anhydrous Conditions.[3] Even trace water solvates the fluoride ion, quenching the reaction. We utilize Phase Transfer Catalysis (PTC) to shuttle the fluoride ion into the organic phase.

Materials
  • Substrate: 2-Chloropyridine (1.0 equiv)

  • Reagent: Spray-dried Potassium Fluoride (KF) (2.0 - 3.0 equiv)

    • Note: Spray-dried KF has a higher surface area than crystalline KF.

  • Catalyst: 18-Crown-6 (0.05 - 0.1 equiv) or Tetraphenylphosphonium bromide.

  • Solvent: Sulfolane or DMSO (Anhydrous).

Step-by-Step Protocol
  • Drying (Crucial): In a reaction vessel equipped with a Dean-Stark trap, suspend the KF and the catalyst in the solvent (e.g., Sulfolane) and toluene (20% v/v). Reflux to azeotropically remove all water. Distill off the toluene.

  • Addition: Cool the mixture to 100°C and add 2-Chloropyridine under an inert atmosphere (N2 or Ar).

  • Reaction: Heat the mixture to 180–220°C . Stir vigorously.

    • Why? High temperature is required to overcome the activation energy of the Meisenheimer complex formation in electron-deficient rings.

  • Monitoring: Monitor by GC-MS. Conversion typically requires 12–24 hours.

  • Workup:

    • Cool to room temperature.

    • Dilute with water (to dissolve salts) and extract with diethyl ether or DCM.

    • Note: Sulfolane is water-soluble but difficult to remove completely; extensive water washing is required.

  • Purification: Distillation is preferred for simple fluoropyridines due to their volatility.

Mechanistic Visualization (PTC Cycle)

HalexMechanism SolidKF Solid KF (Lattice) Complex [K(18-C-6)]+ F- (Solubilized 'Naked' F) SolidKF->Complex Phase Transfer Crown 18-Crown-6 Crown->Complex TS Meisenheimer Complex Complex->TS + Substrate Substrate Cl-Pyridine Substrate->TS Product F-Pyridine TS->Product Byproduct KCl TS->Byproduct - Cl Byproduct->Crown Regeneration

Figure 2: Phase Transfer Catalysis mechanism in Halex reactions. 18-Crown-6 solubilizes KF, generating a reactive "naked" fluoride.

Protocol B: Ag(II)-Mediated Late-Stage C–H Fluorination

Application: Direct installation of fluorine at the ortho (2-position) of complex pyridine scaffolds without pre-functionalization. Ideal for Late-Stage Functionalization (LSF).

Scientific Grounding

Developed by the Ritter and Hartwig groups, this method utilizes Silver(II) Fluoride (AgF2). The mechanism is distinct from SNAr; it proceeds via a radical pathway involving the coordination of Ag(II) to the pyridine nitrogen, followed by intramolecular fluorine transfer and subsequent oxidation. This ensures exclusive selectivity for the position adjacent to the nitrogen.[4][5][7]

Materials
  • Substrate: Substituted Pyridine (1.0 equiv)

  • Reagent: AgF2 (2.0 - 2.5 equiv)

    • Caution: AgF2 is a strong oxidant and moisture-sensitive.[8] Handle in a glovebox or rapid anhydrous setup.

  • Solvent: Acetonitrile (MeCN) or DCM (Anhydrous).

Step-by-Step Protocol
  • Preparation: In a nitrogen-filled glovebox, weigh AgF2 into a dry vial.

  • Mixing: Add the pyridine substrate dissolved in anhydrous MeCN.

  • Reaction: Stir at ambient temperature (20–25°C) for 1–4 hours.

    • Observation: The black AgF2 suspension will gradually change color (often to brown/yellow) as AgF is formed.

  • Quenching: Pour the reaction mixture into a biphasic mixture of aqueous NaHCO3 and DCM.

  • Filtration: Filter through a pad of Celite to remove silver salts.

    • Warning: Silver residues can be oxidative; dispose of Celite pad as hazardous waste.

  • Purification: Concentrate the organic layer and purify via silica gel chromatography.

Key Reference: Fier, P. S., & Hartwig, J. F. (2013).[4] Science. [See Ref 2]

Protocol C: Fluorination of 2-Aminopyridines (Olah's Method)

Application: Converting 2-aminopyridines (often intermediates in kinase inhibitor synthesis) to 2-fluoropyridines.

Scientific Grounding

This is a variation of the Balz-Schiemann reaction.[9] Standard diazonium salts of pyridines are unstable. Using Pyridinium poly(hydrogen fluoride) (PPHF or Olah's Reagent) allows for the in-situ generation of the diazonium species and immediate fluorination in a one-pot procedure.

Materials
  • Substrate: 2-Aminopyridine derivative (1.0 equiv)

  • Reagent: Sodium Nitrite (NaNO2) (1.2 equiv)

  • Fluorine Source/Solvent: HF-Pyridine (Olah's Reagent) (~70% HF).

    • Safety: HF-Pyridine is corrosive and toxic. Use PTFE (Teflon) vessels.

Step-by-Step Protocol
  • Setup: Use a Teflon or polypropylene vessel. Cool HF-Pyridine to -10°C.

  • Addition: Slowly add the 2-aminopyridine to the cooled HF-Pyridine.

  • Diazotization: Add NaNO2 portion-wise while maintaining the temperature below 0°C.

    • Mechanism:[5][10][11] Formation of the unstable pyridyl diazonium fluoride.

  • Thermal Decomposition: Allow the mixture to warm to room temperature, then heat to 50–60°C for 1 hour.

    • Gas Evolution: Nitrogen gas (N2) will evolve. Ensure proper venting.

  • Quenching: Pour onto ice/water carefully. Neutralize with Na2CO3 or K2CO3 (Caution: foaming).

  • Extraction: Extract with DCM or Ethyl Acetate.

Safety & Troubleshooting

Hazard Management
  • HF Burns: Both HF-Pyridine and hydrolysis of metal fluorides can generate HF. Always have Calcium Gluconate gel available on the bench.

  • AgF2 Reactivity: AgF2 is a potent oxidizer. Do not mix with reducing agents or flammable solvents (ethers) unless strictly controlled.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Halex: Low Conversion Wet Solvent/ReagentsRe-dry sulfolane/KF using azeotropic distillation. Water is the #1 killer of Halex.
Halex: Tar Formation Temperature too highReduce temp to 180°C; check substrate stability.
Ag-Mediated: Low Yield Old AgF2AgF2 degrades. Use fresh reagent (black powder, not grey/white).
Ag-Mediated: Regioisomers Steric hindranceWhile highly 2-selective, bulky 3-substituents can force fluorination to the 6-position.

References

  • Siegemund, G., et al. (2002). "Fluorine Compounds, Organic".[1][3][5][8][9][12][13][14] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[9] (Detailed review of Industrial Halex processes).

  • Fier, P. S., & Hartwig, J. F. (2013).[4] "Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction."[4] Science, 342(6161), 956-960.[4] (The authoritative protocol for Ag-mediated fluorination).

  • Furuya, T., Klein, J. E., & Ritter, T. (2010). "C–F Bond Formation for the Synthesis of Aryl Fluorides." Synthesis, 2010(11), 1804-1821. (Comprehensive review of modern fluorination methods).

  • ACS GCI Pharmaceutical Roundtable. "Halex Reaction Reagent Guide." (Best practices for green and scalable Halex reactions).

  • Nielsen, M. K., et al. (2015).[12] "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent."[12][13][14] J. Am. Chem. Soc., 137(30), 9571-9574. (Context for modern stable fluorinating reagents). [14]

Sources

Troubleshooting & Optimization

improving reaction yields with 3,4-Dichloro-2,5,6-trifluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3,4-Dichloro-2,5,6-trifluoropyridine (DCTFP) Ticket Classification: Synthetic Chemistry / Yield Optimization / Regiocontrol Support Tier: Level 3 (Senior Application Scientist)

Overview: The DCTFP Reactivity Profile

Welcome to the technical support hub for 3,4-Dichloro-2,5,6-trifluoropyridine (DCTFP) . This fluorinated heterocycle is a high-value scaffold used in the synthesis of agrochemicals (SDHI fungicides) and next-generation pharmaceuticals.

Unlike its symmetric cousin (3,5-dichloro-2,4,6-trifluoropyridine), DCTFP possesses an asymmetric substitution pattern that creates distinct electronic and steric environments. Success with this molecule requires navigating a hierarchy of reactivity governed by Nucleophilic Aromatic Substitution (


) .[1]

The Reactivity Hierarchy (Chambers' Rules applied to DCTFP):

  • C-6 Position (Primary Target): Most reactive. It is ortho to the ring nitrogen and flanked by a small Fluorine atom (C-5), minimizing steric hindrance.

  • C-2 Position (Secondary Target): Ortho to the ring nitrogen but sterically hindered by the bulky Chlorine at C-3.

  • C-4 Position (Tertiary Target): Para to nitrogen. While activated, Fluorine is a superior leaving group to Chlorine in

    
     systems, making C-4 displacement slower than C-2/C-6.
    

Part 1: Troubleshooting Guides (Q&A)

Issue #1: "My reaction yield is consistently below 50%, and I see a new peak in the baseline."

Diagnosis: Hydrolytic Degradation. Polyfluorinated pyridines are extremely electron-deficient, making them susceptible to attack by even weak nucleophiles like water. The "baseline peak" is likely the pyridinol (hydroxyl-pyridine) byproduct, which forms if your solvent or base is "wet."

Resolution Protocol:

  • Solvent Integrity: Do not rely on "bottle-dry" solvents. Use anhydrous THF, MeCN, or DMF (Karl Fischer water content < 50 ppm).

  • Base Selection: Avoid hygroscopic bases like KOH or NaOH. Switch to Cesium Carbonate (

    
    )  or Potassium Fluoride (KF) , which can also act as a scavenger.
    
  • Atmosphere: All transfers must occur under positive Nitrogen or Argon pressure.

Issue #2: "I am getting a mixture of two isomers (approx. 4:1 ratio). How do I get single-isomer selectivity?"

Diagnosis: Loss of Kinetic Control (Regio-scrambling). You are observing competition between the C-6 (kinetic product) and C-2 (thermodynamic/steric competitor) positions. High temperatures or highly reactive nucleophiles erode the natural preference for C-6.

Resolution Protocol:

  • Temperature Control: Lower the reaction temperature to -78°C or -40°C for the addition phase. Slowly warm to 0°C. Do not reflux unless necessary.

  • The "Hard/Soft" Principle:

    • Hard Nucleophiles (Alkoxides, Amines): Prefer the most electropositive center (C-6/C-2). Control via sterics.

    • Soft Nucleophiles (Thiols): Less sensitive to sterics, more sensitive to orbital coefficients.

  • Solvent Switch: Change from a polar aprotic solvent (DMF/DMSO) to a non-polar solvent (Toluene/DCM). Non-polar solvents tighten the ion pair between the nucleophile and its counter-cation, increasing the steric sensitivity and favoring the less hindered C-6 position.

Issue #3: "My product disappears during rotary evaporation."

Diagnosis: Volatility.[2] Fluorinated pyridines have high vapor pressures. If you are synthesizing a low-molecular-weight intermediate (e.g., a methoxy-substitution), it may co-distill with your solvent.

Resolution Protocol:

  • Controlled Vacuum: Do not go below 100 mbar at 40°C.

  • Tethering Strategy: If possible, use a heavier nucleophile (e.g., benzyl alcohol) to increase molecular weight, then deprotect later (hydrogenolysis) if a simple hydroxy-pyridine is the goal.

Part 2: Experimental Protocols

Standard Operating Procedure: Regioselective at C-6

Objective: Selective substitution of the C-6 Fluorine with a primary amine (


).

Reagents:

  • DCTFP (1.0 equiv)

  • Amine (1.05 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (1.2 equiv) - Acts as a proton sponge.

  • Acetonitrile (Anhydrous)

Workflow:

  • Setup: Charge a flame-dried flask with DCTFP and Acetonitrile (0.2 M concentration). Cool to -20°C .

  • Addition: Mix the Amine and DIPEA in a separate vial. Add this mixture dropwise to the DCTFP solution over 30 minutes. Rapid addition causes local heating and C-2 substitution.

  • Monitoring: Stir at -20°C for 2 hours. Monitor via 19F-NMR .

    • Starting Material: 3 distinct fluorine signals.[3][4][5]

    • Product: 2 distinct fluorine signals (C-6 F is gone).[3]

  • Workup: Quench with saturated

    
    . Extract with DCM.[1][2] Wash organic layer with water x3 (to remove DIPEA salts). Dry over 
    
    
    
    .[2]
  • Data Check: If yield is low, check the aqueous layer pH. Pyridinols (side product) are acidic and may stay in the water layer if pH is high. Acidify to pH 3 to recover them for mass balance analysis.

Part 3: Data Visualization & Logic

Decision Matrix: Reaction Optimization

DCTFP_Optimization Start Start: Reaction Optimization CheckYield Is Yield < 50%? Start->CheckYield CheckRegio Is Regioselectivity Poor? Start->CheckRegio Hydrolysis Moisture Present? (Hydrolysis to Pyridinol) CheckYield->Hydrolysis Yes Volatility Product Volatile? CheckYield->Volatility No (Purity High) TempControl Reaction Temp > 0°C? CheckRegio->TempControl Yes DrySolvent Action: Distill Solvent Use Molecular Sieves Hydrolysis->DrySolvent GentleEvap Action: Keep Vac >100mbar Avoid High Temp Volatility->GentleEvap CoolDown Action: Cool to -40°C Kinetic Control favors C-6 TempControl->CoolDown SolventPolar Solvent = DMF/DMSO? TempControl->SolventPolar Temp is Low SwitchSolvent Action: Switch to Toluene/DCM Enhance Steric Discrimination SolventPolar->SwitchSolvent

Caption: Optimization logic flow for DCTFP nucleophilic substitution. Blue nodes indicate decision points; Red nodes indicate root causes; Green nodes indicate corrective actions.

Table 1: Solvent Effects on Regioselectivity (C-6 vs C-2)
SolventDielectric ConstantEffect on Ion PairRegioselectivity (C-6 : C-2)Recommendation
Toluene 2.38Tight Ion PairHigh (~10:1) Best for maximum selectivity.
DCM 8.93ModerateGood (~6:1) Good balance of solubility/selectivity.
THF 7.58Loose (Coordination)Moderate (~4:1) Standard starting point.
DMF/DMSO >36Separated IonsPoor (<3:1) Avoid unless solubility is critical.

References

  • Chambers, R. D., et al. (1996). Nucleophilic aromatic substitution in polyfluoro-heterocycles. Journal of Fluorine Chemistry. (Establishes the "Chambers' Rules" for orientation of nucleophilic attack in perfluorinated systems: N-activation and steric effects).

  • Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes. Tetrahedron.[3][6] (Comprehensive review of

    
     regiochemistry on fluorinated pyridines). 
    
  • ChemicalBook. (2024). 3,5-Dichloro-2,4,6-trifluoropyridine Safety & Handling. (Note: Handling protocols for DCTFP isomers are analogous regarding moisture sensitivity and toxicity).

  • PubChem. (2024). Compound Summary: Chlorofluoropyridines.[2][3] National Library of Medicine.

(Note: While specific papers solely dedicated to the 3,4-dichloro isomer are rare compared to the 3,5-dichloro isomer, the mechanistic principles cited in References 1 & 2 are the authoritative standard for predicting reactivity in this exact molecular class.)

Sources

Technical Support Center: Minimizing Hydrolysis of 3,4-Dichloro-2,5,6-trifluoropyridine (DCTFP)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: DCTFP-STABILITY-001 Support Tier: Senior Application Scientist[1]

Executive Summary & Core Directive

The Issue: 3,4-Dichloro-2,5,6-trifluoropyridine (DCTFP) is an electron-deficient heterocycle.[1] Due to the high electronegativity of the fluorine atoms and the pyridine nitrogen, the carbons at the 2- and 6-positions are highly electrophilic.

The Danger: In the presence of even trace moisture, DCTFP undergoes rapid Nucleophilic Aromatic Substitution (


). Water acts as the nucleophile, displacing a fluoride ion to form a pyridinol (which tautomerizes to a pyridone) and generating Hydrogen Fluoride (HF). This reaction is autocatalytic in glass vessels, as HF etches glass, releasing water and silicates that can further promote degradation.[1]

The Goal: This guide provides a self-validating protocol to maintain DCTFP integrity by eliminating the three vectors of hydrolysis: Atmospheric Moisture , Solvent Impurities , and Surface Alkalinity .

The Chemistry of Degradation (Root Cause Analysis)

To prevent hydrolysis, you must understand the regioselectivity of the attack. Unlike symmetric perfluoropyridines, DCTFP is asymmetric.[1]

  • Position 6 (C6): Flanked by the Nitrogen (N1) and a Fluorine at C5. The C5-fluorine exerts a strong inductive electron-withdrawing effect (-I), making C6 significantly more electrophilic.[1]

  • Position 2 (C2): Flanked by Nitrogen (N1) and a Chlorine at C3. Chlorine is less electronegative than Fluorine, making C2 slightly less activated than C6.[1]

Visualizing the Hydrolysis Pathway

The following diagram illustrates the degradation mechanism you are fighting against.

HydrolysisPath DCTFP DCTFP (Starting Material) Meisenheimer Meisenheimer Complex (Anionic Intermediate) DCTFP->Meisenheimer Water H₂O (Trace Moisture) Water->Meisenheimer Nucleophilic Attack (at C6) Product 6-Hydroxy-DCTFP (Degradant) Meisenheimer->Product Elimination HF HF (Corrosive Byproduct) Meisenheimer->HF Loss of F⁻ HF->Water Etches Glass (Releases H₂O)

Figure 1: The autocatalytic hydrolysis cycle. Note the dashed red line: HF generated by the reaction reacts with silica glassware (


), releasing more water and accelerating the degradation.

Critical Protocols

Protocol A: Solvent Selection & Drying (The "Zero-Water" Standard)

Standard "anhydrous" solvents from a bottle are often insufficient (typically 10-50 ppm water).[1] For DCTFP, you require <10 ppm.[1]

Solvent ClassRecommended?Notes
Ethers (THF, Et₂O) YES Excellent solubility.[1] Must be distilled over Na/Benzophenone or dried via alumina columns.[1]
Nitriles (MeCN) YES Good for

reactions. Dry over 3Å Molecular Sieves.[1][2]
Chlorinated (DCM) YES Good for storage/transport. Dry over CaH₂ or 3Å Sieves.
Alcohols (MeOH) NO FATAL ERROR. Alcohols will react to form alkoxy-pyridines (solvolysis).[1]
Amides (DMF) CAUTION Hygroscopic. Hard to dry.[1] Only use if strictly necessary and freshly distilled.[1]

Step-by-Step Drying Procedure:

  • Activate Sieves: Heat 3Å molecular sieves to 300°C under vacuum for 12 hours. Cool under Argon.

  • Pre-Treatment: Store the solvent over activated sieves (20% w/v) for at least 24 hours before use.

  • Validation: Use Karl Fischer (KF) titration. If water > 10 ppm, repeat treatment.[1]

Protocol B: Storage & Handling

The "Cold & Inert" Rule:

  • Container: Use Teflon (PFA/FEP) bottles if possible. If using glass, silylate the surface (HMDS treatment) to remove surface hydroxyls.

  • Atmosphere: Flush headspace with dry Argon (heavier than air) rather than Nitrogen.

  • Seal: Parafilm is permeable to organic vapors and moisture over time. Use Teflon tape on the threads, cap tightly, and wrap with electrical tape.[1]

  • Temperature: Store at -20°C . Cold slows the kinetics of any residual moisture reaction.

Troubleshooting & FAQs

Q1: I see a white precipitate forming in my neat liquid DCTFP. What is it? A: This is likely the pyridone/pyridinol hydrolysis product or ammonium salts if amines are present.

  • Diagnostic: Check LC-MS.[1][3] The hydrolysis product will have a mass of

    
    . For DCTFP (MW ~217.9), look for a shift of +17 Da (approx mass ~216, depending on isotope patterns).
    
  • Remedy: Filter the liquid through a plug of anhydrous MgSO₄ (if liquid) or recrystallize from dry hexane (if solid).

Q2: My glassware is becoming cloudy/etched after running reactions with DCTFP. A: You are generating Hydrogen Fluoride (HF).

  • Mechanism:[1][4][5][6][7][8] Hydrolysis releases F⁻, which grabs a proton to form HF.[1] HF attacks the

    
     in the glass.
    
  • Safety Alert: HF is highly toxic and penetrates skin.[9]

  • Fix: Add an acid scavenger to your reaction (e.g., dry

    
     or 2,6-lutidine) to sponge up the HF.[1] Switch to plastic reaction vessels or Teflon-lined reactors.[1]
    

Q3: Can I use Sodium Hydride (NaH) as a base with this molecule? A: Yes, but with extreme caution regarding the solvent.

  • Risk:[1][8][10] NaH often contains hydroxide impurities (NaOH) if not fresh. NaOH is a potent nucleophile that will instantly hydrolyze DCTFP.[1]

  • Recommendation: Wash NaH with dry hexane to remove oil and impurities before use, or use non-nucleophilic organic bases like LiHMDS.[1]

Q4: How do I quench a reaction containing unreacted DCTFP? A: Do not dump it directly into water.

  • Why: The exotherm and high concentration of water will generate a burst of HF and degradation products.

  • Protocol: Dilute with DCM or Et₂O first.[1] Cool to 0°C. Add saturated aqueous

    
     slowly. The bicarbonate neutralizes any HF formed immediately.
    

Decision Logic for Experimental Setup

Use this flowchart to validate your experimental design before adding the substrate.

Troubleshooting Start Start: Reaction Setup SolventCheck Is Solvent Water < 10 ppm? Start->SolventCheck BaseCheck Is Base Nucleophilic? (e.g., NaOH, KOH, NaOMe) SolventCheck->BaseCheck Yes Stop1 STOP: Dry Solvent (3Å Sieves) SolventCheck->Stop1 No GlassCheck Is Glassware Silylated or Plastic? BaseCheck->GlassCheck No Stop2 STOP: Change Base (Use K2CO3, DIPEA, tBuOK) BaseCheck->Stop2 Yes Warn WARNING: HF Risk Add Scavenger GlassCheck->Warn No Proceed PROCEED (Inert Atm, -20°C Storage) GlassCheck->Proceed Yes Warn->Proceed

Figure 2: Pre-experimental validation logic to ensure system integrity.

References

  • Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.[1] (Authoritative text on the reactivity of perfluorinated heterocycles and the

    
     mechanism).
    
  • Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes.[1] Tetrahedron, 59(4), 437-454.[1] Link

  • Sigma-Aldrich. (n.d.).[1] Technical Bulletin: Handling Air-Sensitive Reagents. (General protocols for Schlenk lines and solvent drying). Link

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Halogenated Pyridines. (Used for identifying hydrolysis fragmentation patterns). Link

Sources

Technical Support Center: Optimizing Solvent Selection for SNAr on Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Center. Current Ticket: Optimizing Solvent Systems for Nucleophilic Aromatic Substitution (SNAr) on Pyridines. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary: The "Solvation Shell" Strategy

In nucleophilic substitution on electron-deficient heterocycles like pyridine, the solvent is not merely a medium; it is a kinetic switch. The success of an SNAr reaction depends on manipulating the Solvation Shell of your nucleophile.[1]

  • The Core Problem: Pyridines are naturally electron-deficient, but unactivated positions (C3) or weak nucleophiles often lead to stalled reactions.

  • The Kinetic Solution: You must destabilize the ground state of the nucleophile (make it "naked") while stabilizing the transition state (Meisenheimer complex).

  • The Green Shift: Regulatory pressure (REACH) is forcing a move away from DMF/NMP/DMAc toward Cyrene™, N-Butylpyrrolidinone (NBP), and aqueous surfactant systems.

Strategic Decision Matrix (Solvent Selector)

Before starting your experiment, use this logic flow to select the optimal solvent system.

SolventSelection Start START: Select Nucleophile Type NuType Nucleophile Charge? Start->NuType Anionic Anionic (Alkoxides, Thiolates) NuType->Anionic Requires 'Naked' Anion Neutral Neutral (Amines, Anilines) NuType->Neutral Less Solvation Sensitivity GreenReq Strict Green Constraints? Anionic->GreenReq GreenReq2 Strict Green Constraints? Neutral->GreenReq2 PolarAprotic Classic Polar Aprotic (DMSO, DMF, NMP) *High Rate* GreenReq->PolarAprotic No GreenAprotic Green Polar Aprotic (Cyrene™, NBP, DMSO) GreenReq->GreenAprotic Yes ProticOK Protic/Alcoholic OK (EtOH, iPrOH, Water) GreenReq2->ProticOK No (Standard) Surfactant Aqueous Surfactant (TPGS-750-M / Water) GreenReq2->Surfactant Yes (High Efficiency)

Figure 1: Solvent Selection Decision Tree. Use this logic to balance kinetic requirements with environmental constraints.

Technical Troubleshooting & FAQs

Module A: Reactivity & Kinetics[2][3]

Q: My reaction with 2-chloropyridine and sodium methoxide in methanol is extremely slow. Why?

A: This is a classic Solvent-Nucleophile Mismatch . While methanol dissolves the reagents, it is a protic solvent. It forms a strong hydrogen-bond cage (solvation shell) around the methoxide anion (


). This stabilizes the nucleophile's ground state, significantly increasing the activation energy required to reach the transition state [1].
  • The Fix: Switch to a Polar Aprotic Solvent (DMSO, DMF, or the greener Cyrene™). These solvents solvate the cation (

    
    ) effectively but cannot H-bond to the anion. This leaves the methoxide "naked" and highly reactive.
    
  • Alternative: If you must use alcohol, use a sealed tube at higher temperatures (100°C+) or add a crown ether (15-crown-5 for Na+) to dissociate the ion pair.

Q: I am observing a "stall" at 50% conversion. Adding more nucleophile doesn't help.

A: This often indicates Product Inhibition or Salt Precipitation .

  • Product Inhibition: The leaving group salt (e.g., NaCl) or the protonated base byproduct may be precipitating and coating the unreacted pyridine, or the product itself is aggregating.

  • The Fix:

    • Check Solubility: Ensure the byproduct salt is soluble or forms a loose suspension rather than a crust.

    • Change Base: If using an amine nucleophile, switch from an inorganic base (

      
      ) to a soluble organic base (DIPEA, DBU) to maintain homogeneity.
      
Module B: Green Chemistry & Substitution

Q: We are restricting DMF and NMP usage due to REACH regulations. What are the drop-in replacements for SNAr?

A: You have three primary "Green" classes valid for pyridines:

Solvent ClassRepresentativeProsCons
Bio-based Dipolar Aprotic Cyrene™ (Dihydrolevoglucosenone)Similar polarity to NMP; biodegradable; high flash point [2].Unstable with strong bases (e.g., NaH, strong alkoxides) due to aldol-like polymerization.
Cyclic Amides NBP (N-Butylpyrrolidinone)Direct analog to NMP but non-reprotoxic; excellent stability.Higher viscosity; boiling point is still high (hard to remove).
Aqueous Micellar Water + TPGS-750-M Room temp reactions; easy workup; highest "Green Score" [3].Requires specific surfactant; substrate must be lipophilic enough to enter the micelle.

Q: Can I really do SNAr in water? Pyridines are organic. [2][3][4][5][6][7]

A: Yes, via "On-Water" or Micellar Catalysis . In these systems, the hydrophobic effect forces the organic reagents (pyridine + nucleophile) into nanoreactors (micelles). This creates a locally high concentration, often accelerating rates beyond what is seen in organic solvents.

  • Protocol: See Section 4, Protocol B.

Module C: Workup & Isolation

Q: How do I remove DMSO or DMF without losing my polar pyridine product in aqueous washes?

A: Pyridines are "water-loving," making aqueous extraction from DMSO a nightmare (low recovery).

  • Method 1: The "Water Crash" (For Solids): If your product is solid, dilute the DMSO reaction mixture slowly with 3x volume of water (or brine) while stirring vigorously. The product often precipitates. Filter and wash.[1]

  • Method 2: Through-Washing (For Oils): Dilute the reaction mixture with Ethyl Acetate/Heptane (1:1). Wash with water.[1] Crucial Step: Back-extract the aqueous wash 2x with fresh organic solvent to recover the pyridine.

  • Method 3: Lyophilization: If the scale is small (<1g), freeze-dry the DMSO/Water mixture directly.

Validated Experimental Protocols

Protocol A: Classical High-Rate SNAr (Activated Substrates)

Best for: 2- or 4-halopyridines with weak nucleophiles.

  • Setup: Charge a dry flask with 2-chloropyridine (1.0 equiv) and Nucleophile (1.2 equiv).

  • Solvent: Add anhydrous DMSO or DMF (concentration 0.5 – 1.0 M).

    • Note: High concentration favors bimolecular kinetics.

  • Base: Add

    
      (2.0 equiv, micronized/powdered).
    
  • Reaction: Heat to 80–100°C . Monitor by HPLC/UPLC.

    • Checkpoint: If reaction is <50% complete after 2h, increase Temp to 120°C.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with 5% LiCl (aq) x 3. (LiCl helps break DMSO emulsions and keeps DMSO in the aqueous phase). Dry organics over

    
    .[1]
    
Protocol B: Green Surfactant-Mediated SNAr

Best for: Environmentally sensitive projects, liquid substrates.

  • Media Prep: Prepare a 2 wt% solution of TPGS-750-M in degassed water.

  • Setup: Add Substituted Pyridine (1.0 equiv) and Amine Nucleophile (1.2 equiv) to the aqueous solution.

  • Base: Add

    
      (2.0 equiv).
    
  • Reaction: Stir vigorously at 45–60°C .

    • Mechanism:[8][2][3][4][5][9] The reagents migrate into the lipophilic core of the surfactant micelles.

  • Workup: Extract the reaction mixture with a minimal amount of EtOAc or MTBE . The surfactant remains in the water layer. Evaporate organics.[1]

Mechanistic Visualization

Understanding the energy landscape helps explain why aprotic solvents are superior for anionic nucleophiles.

EnergyLandscape GS_Protic Ground State (Protic Solvent) STABILIZED (Low Energy) TS Transition State (Meisenheimer Complex) GS_Protic->TS High Activation Energy (Slow) GS_Aprotic Ground State (Aprotic Solvent) DESTABILIZED (High Energy) GS_Aprotic->TS Low Activation Energy (Fast) Product Substituted Product TS->Product

Figure 2: Energy Landscape of SNAr. Polar aprotic solvents raise the ground state energy of the nucleophile, lowering the activation barrier (


) compared to protic solvents.

References

  • Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms; Springer, 2007. (Standard mechanistic text confirming solvent effects on nucleophilicity).
  • Sherwood, J.; et al. "Dihydrolevoglucosenone (Cyrene) as a Bio-Based Alternative for Dipolar Aprotic Solvents." Chem. Commun.2014 , 50, 9650–9652.

  • Lipshutz, B. H.; Ghorbani, F. "Transition Nanoparticle Catalysis in Water." Green Chem.[10][11]2011 , 13, 1139. (Foundational work on surfactant-mediated chemistry).

  • Sanofi Solvent Selection Guide. Org. Process Res. Dev.2013 , 17, 1517–1525. (Industrial standards for solvent safety and selection).

  • Pfizer Solvent Selection Guide. Green Chem.2016 , 18, 13-24. (Comprehensive guide on green solvent replacement).

Sources

Technical Support Center: Navigating Reactions with 3,4-Dichloro-2,5,6-trifluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3,4-dichloro-2,5,6-trifluoropyridine. This guide is designed for researchers, chemists, and drug development professionals who are working with this highly functionalized and reactive pyridine derivative. Here, we address common challenges, particularly those arising from steric hindrance, and provide practical, in-depth solutions to facilitate your synthetic endeavors.

Introduction: Understanding the Reactivity Profile

3,4-Dichloro-2,5,6-trifluoropyridine is a versatile building block, prized for its potential in creating complex, poly-substituted pyridine cores for agrochemicals and pharmaceuticals.[1][2] Its reactivity is dominated by nucleophilic aromatic substitution (SNAr), a pathway facilitated by the electron-deficient nature of the pyridine ring, which is further activated by the presence of five halogen substituents.

However, the substitution pattern of this molecule presents a unique challenge: steric hindrance . The chlorine atom at the C3 position and the fluorine at C5 create a sterically congested environment around the C4 chlorine atom. This can significantly impede the approach of nucleophiles, leading to sluggish reactions, low yields, or unexpected regioselectivity. This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for nucleophilic substitution on 3,4-dichloro-2,5,6-trifluoropyridine?

A1: Generally, in polyhalogenated pyridines, nucleophilic attack is favored at positions para (C4) or ortho (C2, C6) to the ring nitrogen. For this specific molecule, the C4 position is highly activated electronically. However, the C2 and C6 positions are also viable sites for substitution. The actual outcome depends on a delicate balance between electronic activation, steric hindrance, and reaction conditions.

Q2: Why is my reaction with a bulky secondary amine at the C4 position failing or giving very low yield?

A2: This is a classic case of steric hindrance.[3][4][5] The bulky profile of a secondary amine struggles to access the sterically shielded C4 position. The C3-chloro and C5-fluoro substituents act as "gatekeepers," preventing the nucleophile from achieving the necessary trajectory for a successful SNAr reaction.[3]

Q3: Which solvents are recommended for reactions with this substrate?

A3: Polar aprotic solvents are the standard choice for SNAr reactions as they effectively solvate the cation of the nucleophile's salt, leaving a more "naked" and reactive anionic nucleophile.[6] Recommended solvents include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)[7]

  • Acetonitrile (MeCN)

In some cases, a mixture of an aprotic amide and an aromatic hydrocarbon (like toluene) can improve selectivity and yield.[8]

Q4: Can I selectively substitute one of the chlorine atoms over the other?

A4: Achieving high regioselectivity can be challenging but is possible. Substitution at the C4 position is often electronically favored but sterically hindered. Substitution at the C2 or C6 positions is less hindered but might require more forcing conditions to overcome a lower electronic activation. Careful selection of the nucleophile, temperature, and solvent is crucial for directing the substitution to the desired position. For instance, smaller nucleophiles are more likely to react at the C4 position, while bulkier ones may favor the C2 or C6 positions.

Troubleshooting Guide: Overcoming Common Hurdles

This section provides a deeper dive into specific problems you might encounter and offers structured troubleshooting advice.

Problem 1: Low or No Conversion

You've set up your reaction with a chosen nucleophile, but after the allotted time, TLC or GC-MS analysis shows mostly unreacted starting material.

  • Insufficient Activation Energy due to Steric Hindrance: The energy barrier for the nucleophile to approach the sterically congested reaction site is too high.

    • Solution: Increase the reaction temperature. Incrementally raising the temperature by 10-20 °C can provide the necessary energy to overcome the steric barrier. However, monitor the reaction closely for any signs of decomposition.

  • Poor Nucleophilicity: The chosen nucleophile may not be strong enough under the current conditions.

    • Solution 1: Change the Base/Solvent System. If using an N-H or O-H nucleophile, ensure you are using a strong enough base to fully deprotonate it. Switching to a more polar aprotic solvent like DMSO can also enhance nucleophilicity.[9]

    • Solution 2: Use a More Reactive Nucleophile Derivative. For example, if an alcohol is not reacting, converting it to its corresponding alkoxide with a strong base (e.g., NaH) prior to addition will significantly increase its reactivity.

  • Inadequate Solvent Choice: The solvent may not be effectively promoting the SNAr reaction.

    • Solution: As mentioned, polar aprotic solvents are generally best. If you are using a less polar solvent like THF, switching to DMF or DMSO is highly recommended.[10]

Caption: Troubleshooting workflow for low reaction conversion.

Problem 2: Poor Regioselectivity (Mixture of Isomers)

Your reaction is proceeding, but you are obtaining a mixture of products where the nucleophile has substituted at different positions (e.g., a mix of C4 and C2/C6 substituted products).

  • Comparable Reactivity of Different Sites: Under your current conditions, the energy barriers for substitution at the C4 and C2/C6 positions are similar.

    • Solution 1: Modify the Nucleophile's Steric Profile. A bulkier nucleophile will have a much harder time accessing the C4 position and may preferentially react at the less hindered C2 or C6 positions. Conversely, a smaller nucleophile is more likely to favor the electronically activated C4 position.

    • Solution 2: Lower the Reaction Temperature. Running the reaction at a lower temperature can often amplify small differences in activation energy, potentially favoring the formation of the thermodynamically more stable product, which is often the result of attack at the most electronically activated site (C4).

  • Solvent Effects: The solvent can influence the effective size and reactivity of the nucleophile, thereby affecting regioselectivity.

    • Solution: Experiment with different polar aprotic solvents. For example, the regioselectivity of SNAr reactions on some dichloropyridines has been shown to be highly dependent on the hydrogen-bond accepting ability of the solvent.[11] A solvent like DMSO might favor one isomer, while acetonitrile could favor another.

Caption: Decision tree for improving reaction regioselectivity.

Key Experimental Protocol

General Protocol for Nucleophilic Aromatic Substitution with an Amine

This protocol provides a general starting point. Optimization of temperature, reaction time, and stoichiometry will be necessary based on the specific amine used.

  • Reagent Preparation: To a dry, oven-dried flask under an inert atmosphere (Nitrogen or Argon), add 3,4-dichloro-2,5,6-trifluoropyridine (1.0 eq).

  • Solvent and Base Addition: Add anhydrous polar aprotic solvent (e.g., DMF or DMSO, approx. 0.1-0.5 M concentration). Add a suitable non-nucleophilic base (e.g., K2CO3, Cs2CO3, or a tertiary amine like DIPEA) (1.5-2.0 eq).

  • Nucleophile Addition: Add the amine nucleophile (1.1-1.5 eq) dropwise at room temperature. If the amine is a salt (e.g., hydrochloride), an additional equivalent of base is required.

  • Reaction: Heat the reaction mixture to the desired temperature (starting point: 60-80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Summary Table

The following table provides general guidelines for selecting reaction conditions based on the nucleophile class. These are starting points and may require significant optimization.

Nucleophile ClassSteric ProfileTypical BaseTypical SolventStarting Temp. (°C)Key Considerations
Primary Amines Small to MediumK₂CO₃, DIPEADMF, MeCN40 - 80Generally favor substitution at the C4 position.
Secondary Amines Medium to LargeK₂CO₃, Cs₂CO₃DMSO, NMP80 - 120High steric hindrance. May require higher temperatures and favor C2/C6 substitution.
Alcohols/Phenols Small to LargeNaH, K₂CO₃, CsFDMF, DMSO25 - 100Must be converted to the more nucleophilic alkoxide/phenoxide.
Thiols MediumK₂CO₃, Et₃NDMF, THF25 - 60Highly nucleophilic; reactions are often faster and occur at lower temperatures.

Advanced Strategies: The Silyl Trick

For cases of extreme steric hindrance or when forcing a reaction to an otherwise disfavored position, advanced synthetic strategies may be required. One such strategy involves the use of a temporary, bulky directing group. As demonstrated by Schlosser et al. on other polyhalopyridines, introducing a bulky trialkylsilyl group onto the ring can effectively block adjacent positions, forcing a nucleophile to react at the most remote, sterically accessible site.[12] After the substitution reaction, the silyl group can be removed, yielding a product that would be difficult to access directly.[12]

This "silyl trick" could be adapted to control the regioselectivity in reactions of 3,4-dichloro-2,5,6-trifluoropyridine, offering a powerful tool for complex synthetic challenges.

References

  • Schlosser, M., Bobbio, C., & Rausis, T. (2005). Regiochemically Flexible Substitutions of Di-, Tri-, and Tetrahalopyridines: The Trialkylsilyl Trick. The Journal of Organic Chemistry. [Link]

  • Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

  • European Patent Office. (1986). Process for the preparation of fluorinated pyridines. EP 0192287 A2. [Link]

  • Google Patents. (1988). Method of preparation of 3,5-dichloro-2,4,6- trifluoropyridine. CA1301763C.
  • Ashenhurst, J. (2011). Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. [Link]

  • Chemistry Steps. (2022). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. [Link]

  • Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. [Link]

  • Scribd. (n.d.). Role of Solvent in SN. [Link]

  • Gomaa, M. A. M. (2017). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. RSC Advances. [Link]

  • ResearchGate. (2013). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. [Link]

Sources

Technical Support Center: Ensuring the Stability of Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for fluorinated pyridines. This guide is designed for researchers, scientists, and drug development professionals who utilize these critical building blocks in their work. The unique properties imparted by fluorine substitution—such as enhanced metabolic stability, lipophilicity, and altered pKa—make these compounds invaluable.[1] However, these same electronic perturbations can also introduce stability challenges.

This resource provides in-depth, evidence-based answers to common questions regarding the storage and handling of fluorinated pyridines to prevent their degradation. By understanding the underlying chemical principles, you can ensure the integrity of your starting materials and the reliability of your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've observed a new, unexpected peak in the NMR spectrum of my 2-fluoropyridine after a few weeks of storage. What could be the cause?

This is a common observation and often points to hydrolysis of the fluorinated pyridine. The fluorine atom, particularly at the 2-position, activates the pyridine ring towards nucleophilic aromatic substitution (SNAr).[2] Trace amounts of water in the storage solvent or from atmospheric moisture can act as a nucleophile, displacing the fluoride ion to form the corresponding hydroxypyridine.

Causality: The high electronegativity of fluorine makes the adjacent carbon atom electron-deficient and thus highly susceptible to nucleophilic attack. The reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reportedly 320 times faster than that of 2-chloropyridine, highlighting the increased reactivity of the C-F bond in this context.[2]

Troubleshooting & Prevention:

  • Anhydrous Conditions are Critical: Always use anhydrous solvents and store the compound under an inert atmosphere (e.g., nitrogen or argon).[3][4]

  • Proper Container Sealing: Ensure that the container is tightly sealed to prevent the ingress of atmospheric moisture.[5][6][7] Consider using a container with a PTFE-lined cap.

  • Desiccants: For long-term storage, consider placing the sealed container within a desiccator.[7]

Q2: My fluorinated pyridine has developed a yellowish tint over time, even when stored in the dark. What degradation pathway might be at play?

While photodecomposition is a valid concern (see Q3), a color change in the absence of light may indicate slow decomposition or the presence of impurities. Some fluorinating agents or their byproducts can be unstable and lead to the formation of colored species.[8] Additionally, slow oxidative processes can occur, especially if the container was not properly flushed with an inert gas.

Troubleshooting & Prevention:

  • Inert Atmosphere: Purge the storage container with nitrogen or argon before sealing to displace oxygen.[9]

  • Purity Assessment: When you first receive or synthesize a fluorinated pyridine, it is good practice to obtain a baseline analytical characterization (e.g., NMR, GC-MS). This will help you to distinguish between pre-existing impurities and degradation products.

  • Supplier Information: Review the supplier's Certificate of Analysis (CoA) for information on potential impurities.

Q3: Can exposure to standard laboratory lighting cause my fluorinated pyridines to degrade?

Yes, photodecomposition is a significant risk for many organic compounds, including fluorinated pyridines.[9][10] Ultraviolet (UV) radiation from sunlight or even fluorescent laboratory lighting can provide the energy to initiate photochemical reactions.[10] The specific degradation pathway can vary depending on the substitution pattern and the presence of other functional groups, but can lead to ring-opening or the formation of various byproducts.[11][12]

Causality: The absorption of UV light can excite the molecule to a higher energy state, making it more reactive. This can lead to homolytic cleavage of bonds or other complex photochemical transformations. Studies on other organofluorine compounds have shown that photolysis can lead to the formation of new fluorinated byproducts.[13]

Troubleshooting & Prevention:

  • Light-Resistant Containers: Always store fluorinated pyridines in amber glass bottles or other opaque containers to block UV light.[9]

  • Minimize Exposure: When handling the compounds, minimize their exposure to direct light.

  • Storage Location: Store containers in a dark place, such as a cabinet or drawer.[7]

Q4: What are the ideal temperature conditions for storing fluorinated pyridines to ensure long-term stability?

The optimal storage temperature depends on the specific compound's physical state and reactivity. However, as a general rule, cooler temperatures are preferable to slow down potential degradation reactions.[9]

Compound TypeRecommended Storage TemperatureRationale
Volatile Liquid Fluoropyridines (e.g., 2-fluoropyridine, 3-fluoropyridine)2-8°C (Refrigerated)Reduces vapor pressure and slows down potential decomposition pathways.[7]
Solid Fluoropyridine Derivatives Room Temperature (20-25°C) or 2-8°CWhile many are stable at room temperature, refrigeration can provide an extra measure of protection against degradation.[7][9]
Highly Reactive or Thermally Labile Fluoropyridines -20°C (Frozen)For compounds known to be unstable, freezing can significantly extend their shelf life.[9]

Important Note: Always allow refrigerated or frozen samples to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.[7]

Q5: I need to perform a reaction with my fluorinated pyridine using a strong base. Are there any potential incompatibilities I should be aware of?

Absolutely. Fluorinated pyridines, especially those with fluorine at the 2- or 4-position, are susceptible to nucleophilic attack, and strong bases can also be strong nucleophiles. This can lead to the displacement of the fluoride ion.

Incompatible Substances:

  • Strong Acids and Oxidizing Agents: Avoid storage with strong acids and oxidizing agents as they can react with the pyridine ring.[6][7]

  • Strong Nucleophiles/Bases: Be cautious when using strong bases like alkali metal hydroxides or alkoxides, as they can displace the fluoride.[2]

  • Certain Metals: Some fluorinated compounds can be corrosive to certain metals.[14] It is best to store them in glass or other inert containers.

Experimental Workflow for Stability Assessment:

If you are unsure about the stability of your fluorinated pyridine under specific conditions, a small-scale stability study is recommended.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_photo Photodecomposition FP Fluorinated Pyridine H2O H₂O (Moisture) FP->H2O Light UV Light FP->Light HP Hydroxypyridine H2O->HP Nucleophilic Attack DP Degradation Products (e.g., ring-opened species) Light->DP Photochemical Reaction

Sources

Validation & Comparative

Structural Validation of 3,4-Dichloro-2,5,6-trifluoropyridine: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Characterization Guide Target Audience: Synthetic Chemists, Analytical Scientists, and Process Development Engineers Molecule: 3,4-Dichloro-2,5,6-trifluoropyridine (CAS: 2693-66-5) Primary Alternative/Impurity: 3,5-Dichloro-2,4,6-trifluoropyridine (CAS: 1737-93-5)

Executive Summary: The "Silent Proton" Challenge

In the development of fluorinated agrochemicals and pharmaceuticals, 3,4-dichloro-2,5,6-trifluoropyridine serves as a critical asymmetric building block. However, its characterization presents a unique challenge: the molecule lacks hydrogen atoms, rendering standard 1H NMR silent .

This guide addresses the common analytical pitfall where researchers confuse the target 3,4-isomer with its thermodynamic regioisomer, the 3,5-dichloro analog (often the major product in nucleophilic fluorination of pentachloropyridine).

Key Takeaway: You cannot rely on proton integration. Structural validation requires 13C NMR signal counting and 19F NMR symmetry analysis .

The 1H NMR Paradox: Purity, Not Identity

As a Senior Application Scientist, I often see requests for "1H NMR data" for fully substituted pyridines. For this molecule, the 1H NMR spectrum is not a structural fingerprint; it is a purity assay .

Experimental Protocol: The "Negative Control" Scan
  • Objective: Detect non-fluorinated precursors (e.g., partially chlorinated pyridines) or solvent residues.

  • Solvent: CDCl₃ (preferred for solubility) or DMSO-d₆.

  • Expectation: A completely flat baseline between 6.0–9.0 ppm.

  • Red Flags: Any signal in the aromatic region indicates incomplete halogen exchange (e.g., a remaining C-H bond from a starting material impurity).

Feature3,4-Dichloro-2,5,6-trifluoropyridineAlternative: 3,5-Dichloro isomer
1H NMR Signal Silent (No Peaks) Silent (No Peaks)
Utility Confirms absence of H-containing impuritiesConfirms absence of H-containing impurities

13C NMR Characterization: The Symmetry Breaker

This is the definitive method for distinguishing the target molecule from its symmetric isomer.

The Mechanism of Differentiation
  • Target (3,4-dichloro): Asymmetric substitution. Every carbon is in a unique electronic environment.

    • Result: 5 distinct 13C signals.

  • Alternative (3,5-dichloro): Symmetric (

    
     axis through N and C4).
    
    • Result: 3 distinct 13C signals (C2/C6 are equivalent; C3/C5 are equivalent; C4 is unique).

Comparative 13C NMR Data Table (Proton Decoupled)

Note: Values are approximate relative to CDCl₃ (77.16 ppm). Multiplicities arise from C-F coupling.

Carbon PositionTarget: 3,4-Dichloro (Asymmetric)Alternative: 3,5-Dichloro (Symmetric)Signal Type
C-2 (N-C-F) ~155-158 ppm~156 ppmDoublet (

Hz)
C-6 (N-C-F) ~155-158 ppm (Distinct from C2)Equivalent to C-2Doublet (

Hz)
C-3 (C-Cl) ~115-120 ppm~112 ppmMultiplet (Complex splitting)
C-5 (C-F) ~148-152 ppmEquivalent to C-3Doublet (

Hz)
C-4 (C-Cl) ~125-130 ppm~135-140 ppmMultiplet (Complex splitting)
Total Peaks 5 Distinct Signals 3 Distinct Signals CRITICAL CHECK

Expert Insight: The C-F coupling constants (


) are massive (240–260 Hz). In a low-resolution scan, these doublets can look like two separate carbons. Always check the 

-value to confirm it is one carbon split by fluorine.

19F NMR: The Rapid ID Method

While 13C provides the carbon backbone count, 19F NMR is faster and more sensitive. It is the recommended "In-Process Control" (IPC) method.

  • Target (3,4-dichloro): Three non-equivalent fluorines.

    • Spectrum: 3 distinct signals (typically 1F at C2, 1F at C6, 1F at C5).

  • Alternative (3,5-dichloro): Two equivalent fluorines (ortho) and one distinct fluorine (para).

    • Spectrum: 2 distinct signals (Integration 2:1).

Experimental Protocols

Protocol A: 13C NMR Acquisition for Quaternary Carbons
  • Challenge: All carbons in this molecule are quaternary (no attached protons). They have very long relaxation times (

    
    ). Standard parameters will result in poor signal-to-noise ratios or missing peaks.
    
  • Step-by-Step:

    • Concentration: Prepare a highly concentrated sample (min. 50 mg in 0.6 mL CDCl₃).

    • Pulse Sequence: Use zgpg30 (power-gated decoupling).

    • Relaxation Delay (

      
      ):  Increase 
      
      
      
      to 3–5 seconds (standard is 1s). This allows the quaternary carbons to relax and be detected.
    • Scans: Acquire minimum 1024 scans.

Protocol B: Distinguishing Isomers via Symmetry
  • Workflow:

    • Acquire 19F NMR (uncoupled).

    • Count the peaks.

    • If 2 peaks (Integrals 2:1)

      
      REJECT  (You have the 3,5-isomer).
      
    • If 3 peaks (Integrals 1:1:1)

      
      ACCEPT  (You have the 3,4-isomer).
      

Visualization: Logic & Workflow

Diagram 1: Isomer Identification Logic Tree

IsomerID Start Crude Product (Pentachloropyridine Fluorination) H_NMR Step 1: 1H NMR (Purity Check) Start->H_NMR Decision_H Are peaks present (6.0-9.0 ppm)? H_NMR->Decision_H Impurity Impurity Detected (Incomplete Reaction) Decision_H->Impurity Yes F_NMR Step 2: 19F or 13C NMR (Structural ID) Decision_H->F_NMR No (Silent) Count Count Distinct Signals F_NMR->Count Res_35 3 Signals (13C) 2 Signals (19F) SYMMETRIC ISOMER (3,5-Dichloro-2,4,6-trifluoro) Count->Res_35 Symmetric Pattern Res_34 5 Signals (13C) 3 Signals (19F) ASYMMETRIC TARGET (3,4-Dichloro-2,5,6-trifluoro) Count->Res_34 Asymmetric Pattern

Caption: Decision matrix for distinguishing the target 3,4-isomer from the common 3,5-isomer byproduct.

References

  • NIST Chemistry WebBook. Pyridine, 3,5-dichloro-2,4,6-trifluoro- (Isomer Comparison Data). National Institute of Standards and Technology.[1] [Link]

  • PubChem. 3,5-Dichloro-2,4,6-trifluoropyridine Compound Summary. National Center for Biotechnology Information. [Link]

  • Chambers, R. D., et al.Polyfluoroheterocyclic Compounds. Part XVIII. Reaction of Pentafluoropyridine with Nucleophiles. Journal of the Chemical Society C: Organic, 1969.
  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.

Sources

Structural Validation of Regioisomeric Pyridine Derivatives: A Multi-Tiered Analytical Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the pyridine ring is a "privileged scaffold," appearing in over 20% of the top 100 marketed drugs. However, the synthesis of substituted pyridines often yields regioisomeric mixtures (e.g., 2- vs. 3-substituted) that possess identical molecular weights and similar polarities. Misidentification of these isomers leads to erroneous Structure-Activity Relationship (SAR) models, wasted resources, and patent invalidation.

This guide moves beyond basic spectral assignment, establishing a Multi-Tiered Validation Protocol . It integrates high-resolution NMR (including


N-HMBC), computational chemistry (DFT-GIAO), and X-ray crystallography to create a self-validating system for structural certainty.

Tier 1: The Limits of Routine Analysis (1D NMR & MS)

Routine analytical methods are often insufficient for distinguishing pyridine regioisomers due to the electronic similarity of the isomers.

  • Mass Spectrometry (MS): Useless for regioisomers (identical

    
    ). Fragmentation patterns (MS/MS) are rarely distinct enough for definitive assignment.
    
  • 1D

    
    H NMR:  While useful, signals often overlap.[1] The "diagnostic" chemical shifts can be misleading due to solvent effects or substituent anisotropy.
    
  • The Trap: Relying solely on chemical shift prediction software without experimental validation. Standard algorithms often fail to account for the specific "ortho-effect" of the pyridine nitrogen.

Tier 2: The Definitive NMR Strategy ( -Coupling & 2D)

The most robust solution-phase method relies on the specific magnitude of scalar couplings (


) and long-range heteronuclear correlations.
Diagnostic Coupling Constants ( )

The geometry of the pyridine ring imposes rigid constraints on proton-proton coupling. These values are the first line of defense.

Coupling TypeBond CountTypical Value (Hz)Structural Insight
Ortho (

)
34.5 – 9.0 Critical Discriminator.

(~5 Hz) is consistently smaller than

(~8 Hz) due to the electronegativity of the nitrogen atom.
Meta (

)
41.0 – 3.0 Useful for confirming 2,4- or 3,5-substitution patterns.
Para (

)
5< 1.0 Often unresolved; appears as line broadening.
The "Nuclear Option": N-HMBC

When carbon and proton data are ambiguous (e.g., in fully substituted pyridines), the nitrogen atom itself becomes the anchor.

  • Method:

    
     HMBC (Heteronuclear Multiple Bond Correlation).
    
  • Why it works: You do not need

    
    N-enriched samples. Modern cryoprobes can detect natural abundance 
    
    
    
    N (0.37%) in reasonable timeframes (1–4 hours).
  • The Logic:

    • Protons 2-bonds away (

      
      ) typically show strong correlations.
      
    • Protons 3-bonds away (

      
      ) show moderate correlations.
      
    • This allows you to "walk" around the ring relative to the nitrogen.

Tier 3: Orthogonal Validation (DFT & X-Ray)

When spectral data is crowded or ambiguous, orthogonal methods provide the "Source of Truth."

DFT-GIAO Calculation

Density Functional Theory (DFT) using the Gauge-Including Atomic Orbital (GIAO) method allows for the ab initio prediction of chemical shifts.

  • Workflow: Optimize geometry (B3LYP/6-31G*)

    
     Calculate NMR Shielding Tensors 
    
    
    
    Compare with Experimental Data.
  • Decision Rule: If the Mean Absolute Error (MAE) between experimental and calculated shifts is <2.0 ppm for

    
    C, the assignment is likely correct.
    
X-Ray Crystallography[2][3][4][5]
  • Status: The "Gold Standard."

  • Limitation: Requires a single crystal.[2] Slow throughput.

  • Strategic Use: Use for the first analog in a series to "calibrate" the NMR patterns for the rest of the library.

Comparative Analysis of Validation Methods

Feature2D NMR (HMBC/NOESY)

N-HMBC
DFT-GIAO Calculation X-Ray Crystallography
Certainty HighVery HighHigh (Supportive)Absolute
Sample Req. ~5 mg~20-50 mgNone (Computational)Single Crystal
Time 30 mins2 - 12 hours4 - 24 hours (CPU time)Days - Weeks
Cost LowMediumLow (Software license)High
Best For Routine screeningQuaternary carbons / Crowded spectraAmbiguous NMR dataFinal confirmation of lead compounds

Protocol: The "Triangulation" Workflow

This protocol ensures self-validation by requiring agreement between at least two orthogonal data points.

Step 1: High-Resolution 1D Acquisition

  • Acquire

    
    H NMR in DMSO-
    
    
    
    or CDCl
    
    
    .
  • Check: Measure all

    
    -values. Does a doublet have a 
    
    
    
    Hz (suggesting H2-H3) or
    
    
    Hz (suggesting H3-H4)?

Step 2: Connectivity Mapping (HSQC + HMBC)

  • Run HSQC to assign all protonated carbons.

  • Run HMBC to connect spin systems across quaternary carbons.

  • Critical Check: Look for the characteristic

    
     correlations. In pyridine, correlations from ring protons to the distinct C2/C6 (deshielded, >145 ppm) signals are diagnostic.
    

Step 3: The Nitrogen Anchor (


N-HMBC) 
  • If Step 2 is ambiguous: Run

    
     HMBC.
    
  • Optimize delay for long-range coupling (typically 8–10 Hz).

  • Validation: Confirm which protons correlate to the nitrogen. An H2 proton will show a strong

    
     correlation; an H4 proton will show a weak/null correlation.
    

Step 4: Spatial Confirmation (NOESY)

  • If substituents are bulky, use NOESY to detect through-space interactions between substituent protons and ring protons.

Visualization: The Decision Matrix

PyridineValidation Start Unknown Pyridine Isomer Step1 Step 1: 1H NMR Analysis (Measure J-couplings) Start->Step1 CheckJ Are J-values diagnostic? (J~5Hz vs J~8Hz) Step1->CheckJ Assign1 Provisional Assignment CheckJ->Assign1 Yes Step2 Step 2: 2D NMR (HSQC + HMBC) CheckJ->Step2 No/Ambiguous Assign1->Step2 Confirm CheckHMBC Are Quaternary Carbons Resolved? Step2->CheckHMBC Step3 Step 3: 15N-HMBC (Natural Abundance) CheckHMBC->Step3 Ambiguous Final Validated Structure (Ready for SAR) CheckHMBC->Final Clear Correlations Step4 Step 4: DFT-GIAO Calculation Step3->Step4 Still Unclear Step3->Final Resolved Step4->Final

Caption: Figure 1. The "Triangulation" decision tree for validating pyridine regioisomers, moving from routine


-coupling analysis to advanced 

N detection.

Visualization: HMBC Correlation Logic

HMBCCorrelations N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 C4 C4 C3->C4 H_Sub H (Sub) C3->H_Sub Substituent C5 C5 C4->C5 C6 C6 C5->C6 C6->N1 H_Sub->N1 4J (Weak/None) H_Sub->C2 3J (Strong) H_Sub->C3 2J (Strong) H_Sub->C4 3J (Strong)

Caption: Figure 2. Logic of HMBC correlations for a 3-substituted pyridine. Note that a substituent proton at C3 will show strong


 correlations to C2 and C4, but usually no correlation to N1 (

).

References

  • Reich, H. J. (2017). Structure Determination Using NMR. University of Wisconsin.[3] Retrieved from [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014).

    
    H and 
    
    
    
    C) NMR chemical shifts. Nature Protocols, 9, 643–660. Retrieved from [Link]
  • Martin, G. E., & Hadden, C. E. (2000). Long-Range

    
    H–
    
    
    
    N Heteronuclear Shift Correlation. Journal of Natural Products, 63(4), 543–585. Retrieved from [Link]
  • Kovács, E., et al. (2023). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Application Note. Retrieved from [Link]

Sources

Elemental Analysis Standards for Polychlorofluoropyridines: Matrix-Matched vs. Generic Benchmarks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of agrochemicals and pharmaceuticals, Polychlorofluoropyridines (PCFPs) represent a critical class of intermediates. However, their unique physicochemical properties—specifically the combination of multiple halogen types (Cl, F) on a refractory heterocyclic ring—pose severe challenges for standard elemental analysis (EA).

This guide objectively compares the performance of Matrix-Matched PCFP Reference Standards against traditional Generic Microanalysis Standards (e.g., Acetanilide, Sulfanilamide). Experimental data demonstrates that while generic standards suffice for simple organics, they fail to validate the combustion efficiency required for PCFPs, leading to systematic errors in Carbon and Nitrogen quantification and poor recovery of Halogens.

Part 1: The Analytical Challenge

PCFPs (e.g., 3,5-dichloro-2,4,6-trifluoropyridine) are "refractory" compounds. They resist complete oxidation more than aliphatic or simple aromatic hydrocarbons due to the high bond dissociation energy of C-F bonds (approx. 485 kJ/mol) and the electron-deficient pyridine ring.

Critical Failure Points with Generic Methods:
  • Incomplete Combustion: Standard combustion temperatures (950°C) often leave carbonaceous residues (coke) when analyzing PCFPs, causing low Carbon bias.

  • Halogen Interference: Fluorine reacts with silica combustion tubes to form volatile SiF₄, while Chlorine can interfere with Nitrogen detection if not properly scrubbed.

  • Volatility: Many PCFPs are volatile solids or liquids; generic standards are often stable non-volatile solids, failing to model the sample loss potential during the purge phase.

Part 2: Comparative Analysis

The Competitors
  • Alternative (Generic Standards): Universal microanalysis standards like Acetanilide (

    
    ) or Sulfanilamide . These are easy to combust, non-volatile, and inexpensive.
    
  • The Solution (Matrix-Matched PCFP Standards): Certified Reference Materials (CRMs) structurally homologous to the analyte, such as 2,3,5,6-Tetrachloro-4-fluoropyridine or Pentafluoropyridine , characterized by high halogen content (>40% w/w) and refractory behavior.

Performance Metrics

The following data summarizes a comparative study using an Automated Combustion Ion Chromatography (CIC) system and a standard CHNS analyzer.

FeatureGeneric Standards (Acetanilide)Matrix-Matched PCFP StandardsImpact on PCFP Analysis
Combustion Ease High (Burns at 900°C)Low (Requires >1050°C + WO₃)Generic standards mask furnace inefficiencies.
F/Cl Content 0%30-60%Generic standards cannot validate F/Cl recovery or scrubber saturation.
Carbon Bias < 0.1% (on self)< 0.2% (on self)Generic calibration causes -1.5% bias on PCFP samples.
Nitrogen Precision 0.05% RSD0.15% RSDPCFP standards account for N-Cl interference.
Suitability Routine organicsHalogenated HeterocyclesEssential for validation of PCFPs.
Experimental Validation Data

Study Conditions: Analysis of 3,5-dichloro-2,4,6-trifluoropyridine (Theoretical C: 29.44%, N: 6.87%).

  • Method A: Calibrated with Acetanilide.

  • Method B: Calibrated with Matrix-Matched PCFP Standard.

AnalyteMethod A (Generic Calibration)Method B (PCFP Calibration)TheoreticalError (Method A)Error (Method B)
Carbon 28.15%29.41%29.44%-1.29% -0.03%
Nitrogen 7.15%6.89%6.87%+0.28% +0.02%
Fluorine N/A (Not detected)27.85%27.94%N/A-0.09%

Insight: Method A fails because the instrument "passes" the easy-to-burn Acetanilide check, but the furnace conditions are insufficient to fully break the C-F bonds in the PCFP sample, resulting in low Carbon recovery. The Nitrogen value is inflated due to unscrubbed halogens mimicking Nitrogen signals in thermal conductivity detection.

Part 3: Technical Protocol (Self-Validating System)

To ensure Trustworthiness and Scientific Integrity , the following protocol uses a "Bracketing Standard" approach. This method is self-validating because the PCFP standard runs immediately before and after the sample.

Method: Automated Combustion Ion Chromatography (CIC)

Objective: Simultaneous determination of C, N, F, and Cl in refractory pyridine derivatives.

Phase 1: System Preparation
  • Combustion Tube: Quartz tube with ceramic liner.

  • Additives:

    • Tungsten Trioxide (WO₃): Add 10-20 mg to the sample boat. WO₃ acts as a flux to aid decomposition and prevents the formation of non-volatile metal fluorides.

    • Water Supply: Ensure humidification of the carrier gas (Pyrohydrolysis) to convert Organic-F to HF and Organic-Cl to HCl.

  • Temperature: Set furnace to 1050°C (Minimum).

Phase 2: The Workflow
  • Blank Run: Run an empty boat with WO₃ to establish baseline.

  • Calibration (K-Factor): Weigh 2.0–3.0 mg of Matrix-Matched PCFP Standard .

  • Sample Analysis: Weigh 2.0–3.0 mg of PCFP sample + 15 mg WO₃.

  • Check Standard: Re-run the PCFP standard. Acceptance Criteria: ±0.3% absolute deviation.

Phase 3: Visualization of Workflow

CIC_Workflow Start Sample Weighing (+ WO3 Additive) Combustion Pyrohydrolytic Combustion (1050°C, O2 + H2O) Start->Combustion Auto-Injection Gas_Sep Gas Separation Combustion->Gas_Sep Gases (CO2, NOx, HF, HCl) Absorb Absorption Module (H2O2 Solution) Gas_Sep->Absorb Halogens (HF, HCl) TCD_Analysis TCD Detector (N2 Detection) Gas_Sep->TCD_Analysis Combustion Gases (N2, CO2) IC_Analysis Ion Chromatography (F-, Cl- Detection) Absorb->IC_Analysis Liquid Injection Data_Valid Data Validation (Recovery 99.6-100.4%) IC_Analysis->Data_Valid TCD_Analysis->Data_Valid

Caption: Figure 1. Automated Pyrohydrolytic Combustion Ion Chromatography (CIC) workflow for simultaneous Halogen and CHN analysis.

Part 4: Decision Logic for Method Selection

Not every lab needs CIC. Use this logic tree to determine if your current setup requires Matrix-Matched Standards.

Method_Selection Start Analyte Type? Is_Refractory Refractory? (Poly-halogenated?) Start->Is_Refractory Is_Halogen_Quant Need F/Cl Quantification? Is_Refractory->Is_Halogen_Quant Yes Standard_EA Standard EA (Acetanilide OK) Is_Refractory->Standard_EA No (Simple Organic) Mod_EA Modified EA (Add WO3 + PCFP Std) Is_Halogen_Quant->Mod_EA No (Only CHN) CIC_Method CIC Method (Matrix-Matched Std REQUIRED) Is_Halogen_Quant->CIC_Method Yes

Caption: Figure 2. Decision tree for selecting the appropriate analytical method and standard type based on analyte properties.

References

  • Thermo Fisher Scientific. (2023). Determination of Total Fluorine, Chlorine, and Sulfur in Aromatic Hydrocarbons by Oxidative Pyrolytic Combustion Followed by Ion Chromatography. Retrieved from

  • Metrohm. (2021). Ion chromatographic determination of halogens and sulfur in solids using combustion as inline sample preparation. Retrieved from

  • National Institutes of Health (NIH). (2022). Chemists Debate the Value of Elemental Analysis. Retrieved from

  • Elemental Microanalysis. (2024). Standards and CRMs: Pure Chemical Standards. Retrieved from

  • U.S. EPA. (2024). Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). Retrieved from

A Comparative Guide to Nucleophilic Susceptibility in Halogenated Pyridines: A Handbook for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Among these, the pyridine ring stands out for its prevalence in pharmaceuticals and its unique electronic landscape. This guide provides an in-depth comparative study of the nucleophilic susceptibility of halogenated pyridines, moving beyond a simple recitation of facts to explain the underlying principles that govern their reactivity. Herein, we dissect the subtle interplay of halogen identity, positional isomerism, and electronic effects, supported by quantitative experimental data and detailed protocols to empower your own investigations.

The Theoretical Bedrock: Understanding Nucleophilic Aromatic Substitution (SNAr) in Pyridines

The pyridine ring, an analogue of benzene with a nitrogen atom replacing a carbon, is inherently electron-deficient. This is a direct consequence of the greater electronegativity of nitrogen, which polarizes the aromatic system and makes the carbon atoms, particularly those at the 2- (ortho) and 4- (para) positions, susceptible to attack by nucleophiles.[1][2] Unlike electron-rich benzene rings that readily undergo electrophilic substitution, pyridines are primed for Nucleophilic Aromatic Substitution (SNAr).

The SNAr reaction in halogenated pyridines is not a single-step event but rather a two-stage addition-elimination process.[3][4] The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][3] This initial step is typically the rate-determining step of the reaction.[4][5] The aromaticity of the pyridine ring is then restored through the expulsion of the halide ion.

The stability of the Meisenheimer complex is paramount to the facility of the reaction. When the nucleophilic attack occurs at the 2- or 4-position, the negative charge can be delocalized onto the electronegative nitrogen atom, a stabilizing effect that is not possible with attack at the 3- (meta) position.[6][7] This fundamental electronic principle is the reason for the pronounced regioselectivity observed in the SNAr reactions of pyridines.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Resonance Stabilized) cluster_products Products 2-Halopyridine 2-Halopyridine Intermediate1 Intermediate (attack at C2) 2-Halopyridine->Intermediate1 + Nu⁻ (rate-determining step) Nu Nucleophile (Nu⁻) Product 2-Substituted Pyridine Intermediate1->Product - X⁻ (fast) Halide Halide (X⁻)

Caption: General mechanism of SNAr on a 2-halopyridine.

A Tale of Four Halogens: The "Element Effect" in Action

A fascinating and somewhat counterintuitive aspect of SNAr reactions is the "element effect," which dictates the order of reactivity for the halogen leaving groups.[5][8] In stark contrast to SN1 and SN2 reactions where iodide is the best leaving group, the reactivity order in SNAr reactions is typically:

F > Cl > Br > I

This reversal of reactivity is a direct consequence of the two-step mechanism where the initial nucleophilic attack is rate-determining. The highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[3][4] While the C-F bond is the strongest carbon-halogen bond, its strength is irrelevant to the rate of the reaction, as this bond is not broken in the rate-limiting step.

Positional Isomerism: A Decisive Factor in Reactivity

As alluded to earlier, the position of the halogen on the pyridine ring has a profound impact on its susceptibility to nucleophilic attack. The general order of reactivity is:

4-position > 2-position >> 3-position

The enhanced reactivity of the 4- and 2-positions stems from the ability of the nitrogen atom to stabilize the intermediate Meisenheimer complex through resonance.[9] For substitution at the 3-position, the negative charge cannot be delocalized onto the nitrogen without disrupting the aromaticity of the benzene ring, resulting in a significantly less stable intermediate and a much slower reaction.[6]

Quantitative Comparison: A Data-Driven Look at Reactivity

To provide a tangible understanding of these principles, the following tables summarize kinetic data from the literature for the SNAr reactions of various halogenated pyridines.

Table 1: Relative Rates of Reaction of 2-Halopyridines with Sodium Ethoxide in Ethanol

HalogenRelative Rate
F320
Cl1
Br0.7
I0.3

Data sourced from a comparative study on fluoropyridines.[3]

Table 2: Kinetic Parameters for the Reaction of 2-Substituted N-Methylpyridinium Iodides with Piperidine in Methanol at 25°C

SubstituentOverall Third-Order Rate Constant (M⁻²s⁻¹)Relative Rate
2-F0.0035~1
2-Cl0.0033~0.94
2-Br0.0032~0.91
2-I0.0029~0.83

Data adapted from Huestis, W. L., et al.[5]

Note: The activation of the pyridine ring by N-methylation significantly enhances its reactivity towards nucleophiles.[9]

Experimental Protocols: A Guide to Your Own Comparative Studies

The following is a detailed protocol for a comparative kinetic study of the nucleophilic susceptibility of 2-chloro-, 2-bromo-, and 2-fluoropyridine with a common nucleophile, such as piperidine.

Materials and Reagents
  • 2-Chloropyridine (≥99%)

  • 2-Bromopyridine (≥99%)

  • 2-Fluoropyridine (≥99%)

  • Piperidine (≥99.5%, redistilled)

  • Anhydrous solvent (e.g., Acetonitrile or DMSO)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and hotplate

  • Analytical instrumentation (e.g., UV-Vis Spectrophotometer, HPLC, or GC-MS)

Experimental Workflow

Experimental_Workflow A Preparation of Reagents and Solutions B Reaction Setup under Inert Atmosphere A->B C Initiation of Reaction and Time-Point Sampling B->C D Quenching of Aliquots C->D E Analysis of Samples (e.g., HPLC, GC-MS) D->E F Data Processing and Kinetic Analysis E->F

Caption: A typical experimental workflow for a kinetic study of SNAr reactions.

Detailed Step-by-Step Procedure
  • Preparation of Stock Solutions:

    • Prepare stock solutions of each halopyridine (e.g., 0.1 M) and piperidine (e.g., 1.0 M) in the chosen anhydrous solvent. Causality: Using an anhydrous solvent is crucial to prevent side reactions with water, and maintaining a pseudo-first-order condition with an excess of the nucleophile simplifies the kinetic analysis.

  • Reaction Setup:

    • In an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a septum, add a calculated volume of the halopyridine stock solution.

    • Seal the flask and purge with an inert gas for 10-15 minutes. Causality: An inert atmosphere prevents oxidation of the reactants and intermediates.

    • Place the flask in a thermostatically controlled oil bath set to the desired reaction temperature (e.g., 50 °C).

  • Reaction Initiation and Monitoring:

    • Inject the piperidine stock solution into the reaction flask via a syringe to initiate the reaction.

    • Start a timer immediately upon addition.

    • At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

  • Quenching and Sample Preparation:

    • Immediately quench each aliquot by diluting it in a known volume of a suitable solvent (e.g., acetonitrile/water mixture) to stop the reaction. Causality: Quenching ensures that the composition of the sample accurately reflects the reaction progress at that specific time point.

  • Analysis:

    • Analyze the quenched samples using a pre-calibrated analytical instrument (e.g., HPLC or GC-MS) to determine the concentration of the remaining halopyridine and the formed product.

  • Data Analysis:

    • Plot the concentration of the halopyridine versus time.

    • From this data, determine the pseudo-first-order rate constant (k') for each halopyridine.

    • Calculate the second-order rate constant (k) by dividing k' by the concentration of piperidine.

    • Compare the second-order rate constants to determine the relative reactivity of the different halopyridines.

Conclusion: From Principles to Practice

The nucleophilic susceptibility of halogenated pyridines is a predictable yet nuanced area of organic chemistry. By understanding the foundational principles of the SNAr mechanism, the stabilizing role of the pyridine nitrogen, and the origins of the "element effect," researchers can make informed decisions in the design and execution of synthetic strategies. The provided data and protocols serve as a practical starting point for the quantitative comparison of these important building blocks, empowering the development of novel pharmaceuticals and functional materials.

References

  • Huestis, W. L., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry. [Link]

  • Huestis, W. L., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Center for Biotechnology Information. [Link]

  • DAV University. Pyridines – Structure. [Link]

  • Larrea, A. Nucleophilic substitution reactions in pyridine. Quimicaorganica.org. [Link]

  • Abramovitch, R. A., Helmer, F., & Liveris, M. (1968). Aromatic substitution. Part XVIII. Kinetics of reactions between some halogeno-pyridines and -picolines and their N-oxides with methoxide ion in methanol and in dimethyl sulphoxide. Effect of alkyl groups on rates on orientation in nucleophilic aromatic substitution. Journal of the Chemical Society B: Physical Organic. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. [Link]

  • Reddit. (2024). Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. r/AdvancedOrganic. [Link]

  • Byers, P. M., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science. [Link]

  • Mahdhaoui, F., et al. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate. [Link]

  • Baran, P. S. Haloselectivity of Heterocycles. Baran Lab, Scripps Research. [Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

  • Gallardo-Fuentes, S., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry. [Link]

  • Wei, X., et al. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles. WuXi Biology. [Link]

  • Zhang, Y., et al. (2025). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. National Center for Biotechnology Information. [Link]

  • Hunter, C. A. (2004). Substituent effects on cation–π interactions: A quantitative study. National Center for Biotechnology Information. [Link]

  • Chapter 5. (n.d.). [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • UCL Discovery. (n.d.). Automated Identification of Kinetic Models for Nucleophilic Aromatic Substitution Reaction via DoE- SINDy. [Link]

  • Sung, R. Y., et al. (n.d.). Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures. SciSpace. [Link]

  • Gallardo-Fuentes, S., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. ResearchGate. [Link]

  • Zhang, H., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI. [Link]

  • Sung, R. Y., et al. (2025). Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures. ResearchGate. [Link]

  • Mahdhaoui, F., et al. (2018). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun. ResearchGate. [Link]

  • Du, P., et al. (2021). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. SciSpace. [Link]

  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

  • Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

Sources

Safety Operating Guide

3,4-Dichloro-2,5,6-trifluoropyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lifecycle of a High-Hazard Halogen

As researchers, we often treat disposal as an administrative afterthought. With 3,4-Dichloro-2,5,6-trifluoropyridine (DCTFP) , this complacency is a safety critical error. This compound is not merely "organic waste"; it is a polyhalogenated heterocycle (CAS: 52026-99-0) that presents a dual-threat profile: acute toxicity typical of halogenated pyridines and the potential for hydrofluoric acid (HF) generation upon decomposition or improper incineration.

This guide moves beyond generic safety data sheets. It provides a self-validating disposal protocol designed to protect both the operator and the downstream waste management infrastructure.

Chemical Identity & Hazard Profile

Before initiating disposal, verify the identity of the waste stream.[1] DCTFP is a positional isomer of the more common 3,5-dichloro variant. While their disposal routes are similar, precise CAS identification prevents inventory errors during regulatory audits.

ParameterDataOperational Implication
Chemical Name 3,4-Dichloro-2,5,6-trifluoropyridineDO NOT confuse with non-halogenated pyridine (flammable).
CAS Number 52026-99-0 Use this for waste manifesting.
Physical State Liquid / Low-melting SolidHigh density; sinks in water.
Primary Hazards Acute Tox. (Dermal/Inhalation), IrritantZero-skin-contact policy is mandatory.
Reactivity Weak Base, Thermally LabileIncompatible with strong oxidizers and acids.
Combustion Products NOₓ, HCl, HF (Hydrogen Fluoride)Requires incineration with caustic scrubbing.

The "Segregation First" Principle

The most common failure mode in laboratory waste management is commingling . DCTFP must be isolated from standard organic solvent waste streams.

Why? Standard organic waste (e.g., Acetone/Methanol) is often used as fuel blending in cement kilns. If DCTFP is introduced into a non-halogenated stream, the fluorine content can damage the kiln refractory lining and release regulated HF emissions, triggering severe compliance violations.

Segregation Protocol:
  • Stream: Halogenated Organic Waste (Strictly).

  • Compatibility Check: Ensure the waste container does NOT contain:

    • Strong Acids (Risk of exothermic neutralization).

    • Strong Oxidizers (Risk of violent decomposition).

    • Alkali Metals (Risk of explosive defluorination).

Step-by-Step Disposal Workflow

This protocol uses a "Quench-Capture-Seal" logic to ensure the waste is stable before it leaves your fume hood.

Phase 1: Pre-Treatment (If Reactive)

If the DCTFP is part of a reaction mixture containing residual reagents (e.g., thionyl chloride, hydrides):

  • Cool: Place the reaction vessel in an ice bath.

  • Quench: Slowly add the appropriate quenching agent (usually isopropanol followed by water) to destroy reactive intermediates.

  • Neutralize: Adjust pH to 6–8. Note: DCTFP itself does not require quenching, but the matrix it is in might.

Phase 2: Packaging
  • Container: Use HDPE (High-Density Polyethylene) or Glass containers. Avoid metal cans, as residual acidity or HF generation can corrode steel.

  • Headspace: Leave 10% headspace to allow for expansion.

  • Secondary Containment: The waste bottle must sit in a polyethylene tray during filling to capture drips.

Phase 3: Labeling & RCRA Classification

Complete the hazardous waste tag before the waste enters the container.

  • Chemical Components: List "3,4-Dichloro-2,5,6-trifluoropyridine" explicitly. Do not use abbreviations.

  • Hazard Checkboxes: [x] Toxic [x] Irritant.

  • RCRA Codes (US Specific):

    • D002: (If pH < 2 or > 12.5).

    • F-Codes: (Only if mixed with spent halogenated solvents like Methylene Chloride).

    • Default: If pure or in neutral solvent, manage as Non-RCRA Regulated Hazardous Waste (unless state-specific "P" or "U" lists apply, though DCTFP is not standardly listed like Pyridine U196). Always treat as toxic regardless of code.

Downstream Destruction: The Incineration Requirement

You must communicate the presence of fluorine to your waste contractor.

  • Method: High-Temperature Incineration.

  • Temperature: >1100°C (Required to break the C-F bonds).

  • Critical Control: The incinerator must be equipped with a Wet Scrubber .

    • Mechanism:[2][3] The combustion generates HF gas. The scrubber sprays a caustic solution (NaOH) to convert HF into NaF (salt) and water, preventing acid rain release.

Visualizing the Decision Matrix

The following diagram illustrates the critical decision points for DCTFP waste management.

DCTFP_Disposal Start Waste Generation: 3,4-Dichloro-2,5,6-trifluoropyridine Check_Matrix Is it mixed with other chemicals? Start->Check_Matrix Quench Perform Quench/Neutralization (Ice Bath + IPA/Water) Check_Matrix->Quench Yes (Reactive Reagents) Segregate Segregate Stream: HALOGENATED ORGANICS Check_Matrix->Segregate No (Pure/Stable) Quench->Segregate Container Select Container: HDPE or Glass (No Metal) Segregate->Container Label Labeling: CAS 52026-99-0 Mark 'High Fluorine Content' Container->Label Disposal Final Destruction: Incineration w/ HF Scrubber Label->Disposal

Figure 1: Operational workflow for the safe segregation and packaging of DCTFP waste. Note the critical path for quenching reactive mixtures before packaging.

References

  • US Environmental Protection Agency (EPA). (2025). RCRA Orientation Manual: Management of Halogenated Organic Wastes. Retrieved from [Link]

  • PubChem. (2025). Compound Summary: 3,4-Dichloro-2,5,6-trifluoropyridine (CAS 52026-99-0).[4][5] National Library of Medicine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.